(8S,9R,10R,13S,14S,17E)-17-(1-methoxyethylidene)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Description
Origin and Context within Natural Product Chemistry
Guggulsterone is extracted from the oleo-gum resin that exudes from the bark of the Commiphora tree darwin-nutrition.framazon.comsunday.de. This resin is a complex mixture containing various compounds, including diterpenes, steroids, sterols, esters, and higher alcohols explorationpub.com. Within this mixture, guggulsterone stands out as a key steroidal compound explorationpub.comresearchgate.net. Its isolation and study fall under the purview of natural product chemistry, a field dedicated to discovering and investigating compounds derived from natural sources. Research in this area aims to understand the chemical structures, biological activities, and potential therapeutic applications of these natural compounds researchgate.net. The study of guggulsterone exemplifies how traditional medicinal knowledge can guide the discovery of bioactive molecules for modern scientific investigation oup.com.
Stereoisomeric Forms and Their Differential Research Focus (Z- and E-Guggulsterone)
The Z- and E-isomers are steroidal isomers and can be inter-convertible explorationpub.com. Their relative abundance can vary depending on factors such as the geographical origin of the plant and climate conditions chemijournal.com. Studies have employed analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to separate and quantify the concentrations of Z- and E-guggulsterone in raw resin extracts and commercial formulations chemijournal.comresearchgate.netresearchgate.net.
Differential research focus on the Z- and E-isomers has revealed some distinctions in their biological activities and interactions with molecular targets. For instance, while both isomers have shown activity as antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism, their potency can differ wikipedia.orgnih.govoup.comiiab.memedchemexpress.com. Research has also explored the effects of each isomer on various cellular pathways and disease models, including cancer and inflammation, indicating that the specific stereochemistry can influence the observed biological outcomes tocris.comaacrjournals.orgnih.govnih.gov.
Here is a table summarizing some research findings related to the activities of Z- and E-guggulsterone:
| Isomer | Target/Activity | Research Finding Highlights | Source |
| Z-Guggulsterone | Pregnane (B1235032) X Receptor (PXR) agonist | EC50 = 2.4 μM wikipedia.orgiiab.me | wikipedia.orgiiab.me |
| Z-Guggulsterone | Farnesoid X Receptor (FXR) antagonist | IC50 ≈ 100 nM–1 μM oup.com, IC50 = 17 μM medchemexpress.com | oup.commedchemexpress.com |
| E-Guggulsterone | Farnesoid X Receptor (FXR) antagonist | IC50 = 15 μM medchemexpress.com | medchemexpress.com |
| Z-Guggulsterone | Angiogenesis inhibition (in vitro and in vivo) | Suppresses VEGF-VEGF-R2-Akt signaling axis aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| Z-Guggulsterone | Induction of apoptosis (e.g., prostate cancer cells) | Associated with reactive oxygen intermediate-dependent activation of c-Jun NH2-terminal kinase tocris.com | tocris.com |
| E-Guggulsterone | Anti-inflammatory effect | Demonstrated in studies researchgate.net | researchgate.net |
| Both Isomers | Antilipidemic activity | Proposed mechanism involves antagonism of the farnesoid X receptor nih.govoup.com | nih.govoup.com |
| Both Isomers | Cardioprotective activity (in isoproterenol-induced myocardial ischemia in rats) | Showed protection against cardiac damage nih.gov | nih.gov |
| Z-Guggulsterone | Anti-oxidant potential | Evaluated by DPPH and FRAP assays mdpi.com | mdpi.com |
| Z-Guggulsterone | Inhibition of colony formation and induction of G0/G1 cell cycle arrest (in hepatocellular carcinoma cells) | Dose-dependent inhibition observed mdpi.com | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
95975-55-6 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1 |
InChI Key |
WDXRGPWQVHZTQJ-NRJJLHBYSA-N |
Isomeric SMILES |
CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance |
Solid powder |
Other CAS No. |
39025-23-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Elucidation of Guggulsterone Biosynthetic Pathways
Understanding the specific pathway leading to guggulsterone is crucial for enhancing its production. While the complete, dedicated guggulsterone biosynthetic pathway is still being fully elucidated, research is progressing on identifying the key enzymatic steps and the genes that control them.
Identification of Key Enzymes and Genes Involved in Phytosterol Biosynthesis
Phytosterol biosynthesis involves a series of enzymatic reactions starting from squalene (B77637). Key enzymes in the general phytosterol pathway include squalene cyclase (which can form cycloartenol (B190886) or other cyclic triterpenes), methyltransferases, oxidases, reductases, and isomerases. encyclopedia.pub Studies in C. wightii aim to identify the specific isoforms or unique enzymes within this pathway that are responsible for the synthesis of the guggulsterone skeleton and its subsequent modifications, such as the introduction of ketone groups. Comparative genomic analysis with plants having known phytosterol pathways is a strategy employed to predict these genes and enzymes in C. wightii. researchgate.netnih.govnih.gov For instance, homology searches have identified potential orthologs of genes involved in phytosterol biosynthesis in the C. wightii genome, including those related to HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), a crucial enzyme in the MVA pathway. researchgate.net
Genomic Research in Commiphora wightii for Pathway Prediction
Genomic sequencing of Commiphora wightii is a fundamental step in predicting the complete guggulsterone biosynthetic pathway. The first draft genome of C. wightii has been assembled, providing a valuable resource for identifying genes associated with secondary metabolism, including phytosterol biosynthesis. mdpi.comresearchgate.netnih.govnih.gov This draft genome, approximately 1.03 Gb in size, contains predicted genes that are being analyzed through comparative genomics to identify those potentially involved in guggulsterone production. mdpi.comresearchgate.netnih.govnih.gov The availability of genomic data allows for in silico analysis to map potential enzymatic steps and identify candidate genes for further functional characterization. mdpi.comresearchgate.netnih.govnih.gov
In Vitro Production of Guggulsterone via Plant Cell Culture and Bioreactor Systems
Given the endangered status and slow growth of C. wightii, in vitro production methods, such as plant cell culture and bioreactor systems, offer a sustainable alternative for guggulsterone production. scirp.orgresearchgate.netthieme-connect.comresearchgate.net Callus cultures and cell suspension cultures of C. wightii have been successfully established and explored for guggulsterone accumulation. thieme-connect.comresearchgate.netresearchgate.netniscpr.res.innih.govresearchgate.netresearchgate.netrjpbcs.com
Research has focused on optimizing culture conditions, including media composition, plant growth regulators, and elicitors, to enhance guggulsterone yield in these systems. thieme-connect.comresearchgate.netdntb.gov.uaresearchgate.net Studies have shown that modified Murashige and Skoog (MS) medium supplemented with specific plant growth regulators like 2,4-D and kinetin (B1673648) can induce callus formation and guggulsterone biosynthesis. thieme-connect.comresearchgate.netresearchgate.netrjpbcs.com The addition of precursors and different sugar combinations, such as maltose (B56501) or a glucose:sucrose mixture, has also been shown to significantly increase guggulsterone accumulation in callus cultures. thieme-connect.comresearchgate.net Elicitors, such as plant gums and salicylic (B10762653) acid, have been investigated for their ability to stimulate guggulsterone production in cell cultures. researchgate.netacgpublishing.com
Bioreactor systems have been employed for scaling up guggulsterone production from C. wightii cell cultures. Studies using stirred tank bioreactors have demonstrated the potential for higher biomass and guggulsterone yields compared to shake flask cultures. thieme-connect.comresearchgate.netniscpr.res.innih.govresearchgate.net
Data on Guggulsterone Production in C. wightii Cultures:
| Culture Type | Medium Composition | Guggulsterone Yield ((\mu)g/g dry wt) | Reference |
| Callus Culture | MS + 0.25 mg/l 2,4,5-T + 0.1 mg/l kinetin | ~15 | thieme-connect.comresearchgate.net |
| Callus Culture | Modified MS (optimal salts) + 40 g/l Maltose | ~59-60 | thieme-connect.comresearchgate.net |
| Cell Suspension Culture | Modified MS + 0.5 mg/l 2,4-D + 0.25 mg/l kinetin | ~5 | thieme-connect.comnih.govresearchgate.net |
| Cell Suspension Culture (2L Bioreactor) | Modified MS + 0.5 mg/l 2,4-D + 0.25 mg/l kinetin | 36 ((\mu)g/l) | thieme-connect.comnih.govresearchgate.net |
| Cell Suspension Culture (2L Bioreactor) | Production medium + sugars, precursors, morphactin, 2iP | ~200 ((\mu)g/l) | thieme-connect.comresearchgate.net |
| Cell Suspension Culture (3L Shake Flask) | Optimized elicitation conditions (Gum Arabic) | 285 ((\mu)g/l) | researchgate.net |
Note: Yields can vary depending on specific culture conditions and reporting units.
Genetic Variability and Molecular Marker Identification for Production Enhancement
Genetic variability within Commiphora wightii populations is a valuable resource for selecting high-yielding ecotypes and for breeding programs aimed at enhancing guggulsterone production. scirp.orgsemanticscholar.org Studies have indicated considerable genetic variability in C. wightii populations, which correlates with variations in growth performance and guggulsterone content. scirp.orgsemanticscholar.orgrjpbcs.comcimap.res.in
Molecular markers, such as Randomly Amplified Polymorphic DNA (RAPD) and Inter Simple Sequence Repeat (ISSR) markers, have been employed to assess genetic diversity among different C. wightii populations and genotypes. scirp.orgsemanticscholar.orgresearchgate.netcimap.res.inresearchgate.net These markers help in identifying genetically distinct individuals or populations that may exhibit higher guggulsterone accumulation. cimap.res.inresearchgate.net For instance, RAPD analysis has revealed a high degree of genetic diversity among C. wightii accessions, with guggulsterone content varying significantly between samples. cimap.res.inresearchgate.net Sequence-Characterized Amplified Regions (SCAR) markers have also been developed for the identification and discrimination of C. wightii, which can be useful in quality control and potentially linked to chemotypes with higher guggulsterone content. nih.gov Identifying molecular markers linked to high guggulsterone yield can facilitate the selection and propagation of elite genotypes for both traditional cultivation and in vitro production systems. scirp.orgsemanticscholar.orgcimap.res.in
Synthetic Methodologies and Derivatization Strategies
Chemical Synthesis of Guggulsterone and its Isomers
Several synthetic routes have been developed for the preparation of guggulsterone and its E and Z isomers. nih.gov These methods often utilize readily available steroid precursors. nih.gov
Synthetic Routes from Steroid Precursors
Steroidal precursors are important starting materials for the synthesis of various bioactive steroids, including guggulsterone. nih.gov Commonly used precursors include 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), 4-androstene-3,17-dione (4-AD), 1,4-androstadiene-3,17-dione (ADD), and 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD). nih.gov
Early synthetic routes for (E/Z)-guggulsterone were reported by Benn and Dodson, often starting from 16-DPA or 16,17-epoxypregnenolone. nih.govrsc.org However, these initial methods were sometimes limited by low yields and long reaction times. nih.gov
Improved synthetic processes have been developed. One such process involves the reaction of 16-dehydropregnenolone acetate with hydrogen peroxide in the presence of a base to yield an epoxide intermediate. google.comwipo.int This epoxide is then reduced with hydrazine (B178648) hydrate (B1144303) to produce a diastereomeric mixture of 5,17(20)-pregnadiene-3,16-diol, followed by oxidation to yield the (Z/E)-guggulsterones. google.comwipo.intgoogle.comgoogle.com
Pratap's research group reported an upgraded method converting 16-DPA into a hydroxylated product using a hydrogen peroxide-urea adduct system and hydrazine. nih.govrsc.org Another regioselective synthesis of E-guggulsterone from 16,17-epoxy-pregnenolone in good yield (84% over two steps) has been achieved via hydrazine reduction and Oppenauer oxidation. nih.govresearchgate.net Isomerization of E-guggulsterone to the Z isomer can be induced by heat, light, and acid catalysis. nih.gov
Application of Green Chemistry Principles in Guggulsterone Synthesis
Green chemistry principles aim to make chemical processes more sustainable, energy-efficient, and environmentally friendly. researchgate.netroyalsocietypublishing.org This includes minimizing waste, using less toxic reagents and solvents, and utilizing renewable resources. researchgate.netroyalsocietypublishing.org While specific detailed examples of applying all 12 green chemistry principles directly to guggulsterone synthesis are not extensively detailed in the provided snippets, the general trend in modern synthesis is towards adopting greener techniques. nih.govresearchgate.netroyalsocietypublishing.org Reviews highlight the increasing attention on green and sustainable chemistry in steroid synthesis, suggesting that established methods for guggulsterone production can be adapted or modified to align with these principles. nih.govrsc.org Techniques such as ultrasound-mediated synthesis, microwave irradiation, and photocatalysis are examples of greener approaches being explored in organic synthesis that could potentially be applied to guggulsterone. nih.govrsc.org
Structural Modification and Analog Design
Structural modification of guggulsterone has been pursued to develop derivatives with potentially improved biological properties. nih.gov This involves designing analogs with altered structures to enhance activity, selectivity, or other pharmacological characteristics. rjpdft.com
Development of Guggulsterone Derivatives (GSDs)
Numerous studies have focused on synthesizing guggulsterone derivatives (GSDs) by modifying the core steroidal structure. nih.govresearchgate.netnih.gov These modifications can occur at various positions on the molecule, such as the hydroxyl groups (C-3 and C-12) or the A and D rings. researchgate.net For example, GSDs have been synthesized from dehydroepiandrosterone (B1670201) through reactions like Wittig reaction and Oppenauer oxidation. researchgate.net Other approaches involve modifying the A and D rings of the guggulsterone structure. researchgate.net
Strategies for Improved Bioactivity through Rational Derivatization
Rational derivatization strategies are employed to design GSDs with improved bioactivity. nih.gov This involves understanding the relationship between the chemical structure and the biological effect (Structure-Activity Relationship - SAR) to guide modifications. rjpdft.comaip.org The aim is to create analogs that exhibit enhanced potency, better target specificity, or altered pharmacokinetic properties compared to the parent compound. rjpdft.com
Research has shown that chemically modified guggulsterone analogues can exhibit improved activities, such as enhanced cytotoxicity against cancer cells. nih.gov For instance, certain GSDs have demonstrated more potent activity against pancreatic cancer cells under nutrient-deprived conditions than guggulsterone itself. researchgate.netnih.govx-mol.net This suggests that specific structural alterations can lead to improved anti-cancer properties.
Structure-Activity Relationship (SAR) Studies of Guggulsterone and its Derivatives
SAR studies are fundamental to understanding how structural changes in guggulsterone and its derivatives affect their biological activities. rjpdft.comaip.orgucsd.edu These studies involve synthesizing a series of related compounds and evaluating their biological effects to identify which parts of the molecule are crucial for activity and how modifications influence this activity. rjpdft.com
SAR studies on GSDs have been conducted to identify novel agents with specific biological properties, such as anti-austerity effects against cancer cells. researchgate.netx-mol.net These studies have revealed that certain GSDs show potent cytotoxicity against specific cancer cell lines. researchgate.netnih.govx-mol.net For example, GSD-1 and GSD-7 demonstrated potent cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-deprived conditions. researchgate.netnih.gov Further studies identified GSD-11 as having even more potent activity against PANC-1 cells, inhibiting cell migration and colony formation. x-mol.net Mechanistic studies linked the activity of GSD-11 to the inhibition of the Akt/mTOR signaling pathway. x-mol.net
Guggulsterone itself is known to interact with various nuclear receptors, including acting as an antagonist for the farnesoid X receptor (FXR). wikipedia.orgfrontiersin.org SAR studies can help elucidate the structural features responsible for these interactions and guide the design of derivatives with modified receptor binding profiles. ucsd.edufrontiersin.org Studies comparing the antagonistic activities of novel natural products against FXR to that of guggulsterone have been conducted to identify more potent antagonists. frontiersin.org
SAR data, often compiled in knowledge bases, is used in computational tools for predicting the biological activity spectra of substances based on their chemical structure. aip.org This approach can be applied to guggulsterone and its derivatives to predict potential activities and guide the synthesis of new analogs. aip.org
Molecular Mechanisms of Action and Cellular Signaling
Nuclear Receptor Modulation by Guggulsterone
Guggulsterone functions as a ligand for a range of nuclear receptors, influencing their transcriptional activity and subsequently impacting various cellular processes nih.govijpsr.com. Its interactions with these receptors are key to understanding its biological effects.
Farnesoid X Receptor (FXR) Antagonism and its Role in Cellular Processes
Guggulsterone, particularly the Z-isomer, is known to act as an antagonist of the farnesoid X receptor (FXR), also known as the bile acid receptor (BAR) iiab.meoup.comscispace.comnih.gov. FXR is a nuclear receptor primarily involved in regulating bile acid homeostasis, lipid metabolism, and inflammation oup.comfrontiersin.orgtandfonline.com.
Research indicates that guggulsterone can block the agonist-induced recruitment of coactivators to FXR nih.govfrontiersin.orgresearchgate.net. While initially believed that FXR antagonism by guggulsterone led to decreased cholesterol synthesis, studies have shown a more complex picture regarding its effects on cholesterol levels in humans iiab.mewikipedia.org.
Interestingly, despite acting as an FXR antagonist in coactivator association assays, guggulsterone has been shown to enhance the transcription of the bile salt export pump (BSEP), a major hepatic bile acid transporter, in the presence of FXR agonists researchgate.netnih.govnih.gov. This suggests that guggulsterone may act as a selective bile acid receptor modulator, influencing a subset of FXR targets researchgate.net. Studies using transient transfection assays with a human BSEP/luciferase reporter have demonstrated that guggulsterone strongly antagonizes bile acid induction of the BSEP gene nih.gov. However, it does not appear to affect FXR inhibition of the CYP7A1 gene nih.gov.
Data on Guggulsterone's Interaction with FXR:
| Receptor | Activity | IC₅₀ or Kᵢ Value | Reference |
| FXR | Antagonist | 5–50 μM (IC₅₀) | wikipedia.org |
| FXR | Antagonist | 6.47 μM (IC₅₀) | frontiersin.org |
| FXR | Antagonist | ~15-17 μM (IC₅₀) | researchgate.net |
Interactions with Other Steroid Receptors (e.g., Mineralocorticoid, Glucocorticoid, Androgen, Estrogen Receptors)
Guggulsterone is considered a broad-spectrum ligand of steroid hormone receptors, exhibiting varying affinities and activities depending on the specific receptor wikipedia.orgnih.govresearchgate.net. Both E- and Z-isomers have demonstrated binding to these receptors researchgate.net.
Studies have reported the following interactions:
Mineralocorticoid Receptor (MR): Guggulsterone acts as an antagonist with high affinity (Kᵢ ≈ 35-39 nM) wikipedia.orgnih.govresearchgate.netrndsystems.com. This affinity is notably higher than its affinity for FXR researchgate.net.
Glucocorticoid Receptor (GR): Guggulsterone functions as an antagonist with moderate affinity (Kᵢ ≈ 224-252 nM) wikipedia.orgnih.govresearchgate.netrndsystems.com. Z-Guggulsterone has been identified as a potent inhibitor of GR scbt.com.
Androgen Receptor (AR): Guggulsterone acts as an antagonist with moderate affinity (Kᵢ ≈ 240-315 nM) wikipedia.orgnih.govresearchgate.netrndsystems.com. Z-Guggulsterone has also been described as a weak AR agonist rndsystems.com. Research suggests guggulsterone can upregulate NKX3.1 expression, a known androgen receptor target, even in the absence of androgens researchgate.net.
Progesterone Receptor (PR): Guggulsterone exhibits partial agonist activity with moderate affinity (Kᵢ ≈ 201-224 nM) wikipedia.orgnih.govresearchgate.netrndsystems.com.
Estrogen Receptor (ER): Guggulsterone has shown weak agonist activity, particularly with the estrogen receptor alpha (ERα) isoform, but at much higher concentrations (Kᵢ > 5 μM; EC₅₀ > 5 μM) compared to its activity on other steroid receptors wikipedia.orgnih.govresearchgate.netnih.gov.
Binding Affinities (Kᵢ) of Guggulsterone Stereoisomers to Steroid Receptors:
| Receptor | (E)-Guggulsterone Kᵢ (nM) | (Z)-Guggulsterone Kᵢ (nM) | Reference |
| Mineralocorticoid (MR) | ~35 | ~35 | researchgate.net |
| Progesterone (PR) | 201 | ~315 | researchgate.net |
| Glucocorticoid (GR) | 224 | ~252 | researchgate.netrndsystems.com |
| Androgen (AR) | 240 | ~315 | researchgate.netrndsystems.com |
| Estrogen (ERα) | > 5000 | > 5000 | researchgate.net |
Note: Values are approximate and can vary depending on the specific study conditions.
Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) Modulation
Guggulsterone has been shown to modulate the activity of the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).
Guggulsterone acts as an agonist of PXR wikipedia.orgnih.gov. Specifically, the Z-isomer has demonstrated PXR agonist activity with an EC₅₀ of 2.4 μM wikipedia.org. Guggulsterone-mediated activation of PXR can induce the expression of CYP3A genes in hepatocytes nih.gov. This activation suggests a potential role in the metabolism of xenobiotics and other compounds nih.gov.
While some studies indicate weak antagonism of CAR by Z-guggulsterone at high concentrations (10 μM) in transfection assays oup.com, detailed research findings specifically focusing on significant CAR modulation by guggulsterone are less extensively reported compared to its effects on other nuclear receptors.
Liver X Receptor-α (LXR-α) and Bile Acid Receptor (BAR) Antagonism
Guggulsterone has been identified as an antagonist of the Liver X Receptor-alpha (LXR-α) and the Bile Acid Receptor (BAR) oup.comscispace.comnih.govnih.gov. As mentioned earlier, BAR is synonymous with FXR nih.govoup.comnih.gov.
LXR-α plays a crucial role in cholesterol homeostasis and fatty acid metabolism. Activation of LXR-α is also associated with anti-inflammatory effects through the suppression of NF-κB-mediated signaling nih.gov. Z-guggulsterone showed weak displacement of coactivator peptides bound to LXRβ at higher concentrations (10–50 μM), suggesting potential nonselective antagonism at these concentrations scispace.com.
As detailed in section 4.1.1, guggulsterone acts as an antagonist of BAR/FXR, influencing bile acid metabolism and transport oup.comscispace.comnih.gov. The mechanism of BAR antagonism by guggulsterone likely involves its inability to recruit coactivator proteins, failure to release corepressor proteins from the unliganded receptor, and competition with BAR agonists nih.gov.
Transcription Factor Regulation
Beyond nuclear receptors, guggulsterone also modulates the activity of various transcription factors, impacting gene expression related to inflammation, proliferation, and apoptosis ijpsr.comnih.govnih.govexplorationpub.comresearchgate.net.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
A significant mechanism of action for guggulsterone is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway tandfonline.comnih.govnih.govexplorationpub.comresearchgate.netoup.comaacrjournals.org. The NF-κB pathway is a critical regulator of inflammatory and immune responses, and its aberrant activation is implicated in various diseases, including inflammatory disorders and cancer tandfonline.comnih.gov.
Guggulsterone has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens nih.gov. This inhibition occurs through several mechanisms:
Suppression of DNA binding of NF-κB nih.govresearchgate.net.
Inhibition of IkappaB kinase (IKK) activation tandfonline.comnih.govspandidos-publications.com.
Blocking of IkappaBalpha (IκBα) phosphorylation and degradation tandfonline.comnih.govoup.comspandidos-publications.com. IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm; its degradation allows NF-κB to translocate to the nucleus nih.gov.
Suppression of p65 phosphorylation and nuclear translocation nih.govoup.com. The p65 subunit is a key component of the most common NF-κB dimer.
Studies have demonstrated that guggulsterone can inhibit both induced and constitutive NF-κB activation in various cell types, including epithelial and leukemia cells nih.gov. This inhibition leads to decreased expression of NF-κB-regulated genes involved in anti-apoptosis, proliferation, and metastasis nih.gov.
Research findings on NF-κB inhibition by Guggulsterone:
| Stimulus/Context | Effect on NF-κB Activation | Mechanism | Reference |
| Tumor necrosis factor (TNF) | Suppressed | Inhibits DNA binding, IKK activation, IκBα degradation | nih.gov |
| Phorbol ester | Suppressed | Inhibits DNA binding | nih.gov |
| Okadaic acid | Suppressed | Inhibits DNA binding | nih.gov |
| Cigarette smoke condensate | Suppressed | Inhibits DNA binding | nih.gov |
| Hydrogen peroxide | Suppressed | Inhibits DNA binding | nih.gov |
| Interleukin-1 | Suppressed | Inhibits DNA binding | nih.gov |
| Constitutive NF-κB activation (in tumor cells) | Suppressed | Inhibits IKK activation, IκBα degradation | nih.gov |
| RANKL-induced osteoclastogenesis | Suppressed | Suppresses NF-κB activation | aacrjournals.org |
| Smokeless tobacco and nicotine (B1678760) (in HNC cells) | Inhibited | Decreased phosphorylation and degradation of IκBα | oup.com |
| LPS and IL-1β (in intestinal epithelial cells) | Inhibited | Inhibits phosphorylation of IκBα and IKK | tandfonline.com |
| TPA (12-O-tetradecanoylphorbol-13-acetate) (cis-isomer) | Inhibited | Blocks IKK/NF-κB signaling | spandidos-publications.com |
The inhibition of the NF-κB pathway by guggulsterone is considered a key mechanism contributing to its anti-inflammatory and potential anti-cancer activities tandfonline.comnih.govexplorationpub.com.
Diverse Cellular Signaling Cascade Modulation
Steroid Src/FAK Signaling Alterations
Studies have indicated that guggulsterone can modulate Src and Focal Adhesion Kinase (FAK) signaling. d-nb.infonih.govlktlabs.com Inhibition of FAK and Src signaling has been observed in pancreatic cancer cells treated with guggulsterone, which correlated with decreased motility and invasion. d-nb.infonih.govlktlabs.com This suggests a role for guggulsterone in disrupting cytoskeletal organization and associated signaling pathways critical for cell migration and metastatic behavior. d-nb.infonih.govlktlabs.com
cAMP-dependent Signaling Pathways
Guggulsterone has been shown to affect cAMP-dependent signaling pathways. spandidos-publications.comscispace.com In studies involving melanogenesis, guggulsterone inhibited melanogenesis induced by agents that elevate cAMP levels, such as α-melanocyte stimulating hormone (α-MSH), isobutylmethylxanthine (IBMX), and forskolin. spandidos-publications.comscispace.com This suggests that guggulsterone interferes with the cAMP-dependent pathway involved in regulating melanogenic processes. spandidos-publications.comscispace.com Further research indicated this effect was not mediated by antagonizing the farnesoid X receptor (FXR) signaling pathway. scispace.com Z-guggulsterone has also been reported to activate the brain-derived neurotrophic factor (BDNF) signaling pathway, which is linked to cAMP response element binding protein (CREB) and has been implicated in antidepressant-like effects in mice oup.comresearchgate.net.
Regulation of Gene and Protein Expression
A significant aspect of guggulsterone's molecular activity is its ability to regulate the expression of a wide array of genes and proteins involved in critical cellular functions. nih.govd-nb.infoexplorationpub.comarvojournals.org
Cell Cycle Regulators (e.g., c-Myc, Cyclin D1, cdc2, p21, p27, CCNB1, PLK1)
Guggulsterone has been shown to modulate the expression of key cell cycle regulators. It can decrease the expression of proteins that promote cell cycle progression, such as c-Myc, Cyclin D1, and cdc2. nih.govarvojournals.org Conversely, guggulsterone has been observed to increase the expression of cell cycle inhibitors like p21 and p27. nih.govnih.govarvojournals.orgresearchgate.net These effects can lead to cell cycle arrest, as reported in studies on pancreatic cancer cells and bladder cancer cells. nih.govresearchgate.net Specifically, Z-guggulsterone has been shown to arrest the cell cycle at the G2/M phase in triple-negative breast cancer cells, which was associated with the p53-mediated downregulation of CCNB1 and PLK1 expression. researchgate.net The modulation of c-Myc and Cyclin D1 by guggulsterone can influence the activation of cyclin E-Cdk2 complexes, which are crucial for the transition from G1 to S phase psu.edu. c-Myc is known to induce positive cell-cycle regulators like cyclins and CDKs and repress inhibitors such as p21 and p27 mdpi.combiorxiv.org. Cyclins D1 and D2 can mediate Myc-induced proliferation by sequestering p27 and p21 embopress.org.
Apoptotic and Anti-Apoptotic Proteins (e.g., Caspases, Survivin, Bcl-2 Family Proteins, IAP1, XIAP, Bfl-1/A1, Bax, Bak, cFLIP, DR5, CHOP)
Guggulsterone is known to induce apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins. d-nb.infonih.govnih.govcapes.gov.br It can increase the activation of caspases, such as Caspase-3, which are key executioners of apoptosis. nih.govlktlabs.com Simultaneously, guggulsterone has been shown to decrease the expression of various anti-apoptotic proteins, including Survivin, Bcl-2, XIAP, IAP1, and Bfl-1/A1. nih.govnih.govlktlabs.comarvojournals.orgnih.govcapes.gov.br Studies have also reported that guggulsterone can affect Bcl-2 family proteins like Bax and Bak, often leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial apoptosis. lktlabs.comresearchgate.net Furthermore, guggulsterone has been linked to the downregulation of cFLIP and modulation of pathways involving CHOP and DR5, contributing to its pro-apoptotic effects. nih.govnih.govnih.govcapes.gov.br
Table 1: Reported Effects of Guggulsterone on Apoptotic and Anti-Apoptotic Proteins
| Protein | Effect of Guggulsterone | References |
| Caspases (e.g., Caspase-3) | Increased activation | nih.govlktlabs.comresearchgate.net |
| Survivin | Decreased expression | nih.govlktlabs.comarvojournals.orgnih.govcapes.gov.br |
| Bcl-2 | Decreased expression | nih.govnih.govlktlabs.comnih.govcapes.gov.brresearchgate.net |
| XIAP | Decreased expression | nih.govnih.govlktlabs.comnih.govcapes.gov.br |
| IAP1 | Decreased expression | nih.govarvojournals.orgnih.govcapes.gov.br |
| Bfl-1/A1 | Decreased expression | nih.govarvojournals.orgnih.govcapes.gov.br |
| Bax | Increased expression/Bax/Bcl-2 ratio | lktlabs.comresearchgate.net |
| Bak | Affected (part of Bcl-2 family) | nih.gov |
| cFLIP | Decreased expression | nih.govarvojournals.orgnih.govcapes.gov.br |
| CHOP | Pathway modulation | nih.gov |
| DR5 | Pathway modulation | nih.gov |
Angiogenic Factors and Matrix Metalloproteinases (e.g., VEGF, MMP-9, MMP-2)
Guggulsterone has demonstrated anti-angiogenic properties by influencing angiogenic factors and matrix metalloproteinases (MMPs). nih.govd-nb.infoexplorationpub.comlktlabs.comarvojournals.orgnih.gov It has been shown to decrease the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key regulator of blood vessel formation. nih.govlktlabs.comarvojournals.orgnih.gov Additionally, guggulsterone can reduce the activity and expression of MMP-9 and MMP-2, enzymes that degrade the extracellular matrix and are crucial for the invasion and migration of endothelial cells during angiogenesis. nih.govnih.govlktlabs.comarvojournals.orgnih.gov Inhibition of STAT3 and its recruitment to the VEGF promoter has also been implicated in guggulsterone's anti-angiogenic effects. nih.gov MMP-9, in particular, is known to trigger the angiogenic switch and can release VEGF from the extracellular matrix, while VEGF can induce MMP-9 activity researchgate.netarvojournals.orgmdpi.com.
Table 2: Reported Effects of Guggulsterone on Angiogenic Factors and MMPs
| Protein | Effect of Guggulsterone | References |
| VEGF | Decreased expression/secretion | nih.govlktlabs.comarvojournals.orgnih.govcapes.gov.brnih.gov |
| MMP-9 | Decreased expression/activity | nih.govnih.govlktlabs.comarvojournals.orgnih.govcapes.gov.brnih.gov |
| MMP-2 | Decreased activity/expression | lktlabs.comarvojournals.orgnih.gov |
Epithelial-Mesenchymal Transition (EMT) Markers (e.g., N-cadherin, TGF-β)
Guggulsterone has been reported to influence markers associated with Epithelial-Mesenchymal Transition (EMT), a process involved in cancer progression and metastasis. nih.govexplorationpub.commdpi.com EMT is characterized by the loss of epithelial characteristics and the acquisition of mesenchymal features, including increased expression of N-cadherin and sometimes influenced by factors like TGF-β. mdpi.comnih.govnih.govoncotarget.com Studies suggest that guggulsterone can modulate proteins contributing to EMT, such as N-cadherin and TGF-β. nih.govexplorationpub.commdpi.com While TGF-β can induce N-cadherin expression and promote EMT mdpi.commdpi.comnih.govnih.govoncotarget.com, guggulsterone has been shown in some contexts to inhibit EMT changes and decrease N-cadherin expression induced by other factors, including FXR agonists mdpi.com. This indicates a potential role for guggulsterone in suppressing EMT, although the specific mechanisms and its interaction with TGF-β signaling in this context warrant further investigation.
Inflammatory Mediators (e.g., COX-2, RANKL, iNOS, TNF-α)
Guggulsterone has demonstrated anti-inflammatory properties by influencing the expression and activity of key inflammatory mediators. Studies have shown that guggulsterone can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. medicinacomplementar.com.brnih.govresearchgate.net It has been observed to downregulate the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively. medicinacomplementar.com.brnih.gove-algae.org This suppression of iNOS and COX-2 is suggested to occur, at least in part, through the inhibition of the NF-κB signaling pathway. medicinacomplementar.com.brnih.govphysiology.org
Furthermore, guggulsterone has been shown to modulate the signaling of Receptor Activator of NF-κB Ligand (RANKL), a protein involved in osteoclastogenesis and bone resorption. By suppressing NF-κB activation, guggulsterone inhibits RANKL-induced osteoclast formation. medicinacomplementar.com.br Research indicates that guggulsterone can suppress TNF-induced COX-2 promoter activity and protein expression in a dose-dependent manner in vitro. medicinacomplementar.com.br
Data on Guggulsterone's effects on Inflammatory Mediators:
| Target Protein | Effect of Guggulsterone | Mechanism | Reference |
| TNF-α | Suppression of mRNA and protein expression | Inhibition of NF-κB pathway | medicinacomplementar.com.brnih.gov |
| IL-1β | Suppression of mRNA expression | Inhibition of NF-κB pathway | nih.gov |
| iNOS | Suppression of mRNA and protein expression | Inhibition of NF-κB pathway | medicinacomplementar.com.brnih.gov |
| COX-2 | Suppression of mRNA and protein expression, promoter activity | Inhibition of NF-κB pathway | medicinacomplementar.com.brnih.gov |
| RANKL | Modulation of signaling, suppression of osteoclastogenesis | Suppression of NF-κB activation | medicinacomplementar.com.br |
| TREM-1 | Suppression of expression and mediated macrophage activation | Inhibition of NF-κB and AP-1 activation | physiology.org |
Cholesterol Metabolism-Related Proteins (e.g., SREBP-1c, Bile Salt Export Pump)
Guggulsterone's impact on cholesterol metabolism involves interactions with nuclear receptors and proteins regulating bile acid synthesis and transport. Guggulsterone is known to act as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. iiab.mewikipedia.orgnih.govijbs.com
Studies have demonstrated that guggulsterone strongly antagonizes bile acid induction of the Bile Salt Export Pump (BSEP) gene, a transporter responsible for secreting bile acids from hepatocytes into bile. nih.govdntb.gov.ua While FXR typically inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, guggulsterone does not affect FXR's inhibition of CYP7A1. Instead, guggulsterone strongly inhibits human CYP7A1 gene expression by activating the pregnane X receptor (PXR). nih.gov These findings suggest that guggulsterone may influence bile acid secretion and synthesis through distinct mechanisms involving FXR and PXR.
Regarding Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a transcription factor that promotes fatty acid and triglyceride synthesis, FXR activation is known to suppress SREBP-1c. ijbs.com While guggulsterone is an FXR antagonist, the direct effect of guggulsterone on SREBP-1c expression through this antagonism or other pathways is a subject of ongoing research. One study indicated that Z-guggulsterone did not induce CYP7A1 but significantly induced Cholesteryl Ester Hydrolase (CES1) and BSEP through transactivation. researchgate.net
Data on Guggulsterone's effects on Cholesterol Metabolism-Related Proteins:
| Target Protein | Effect of Guggulsterone | Mechanism | Reference |
| FXR | Antagonist | Binds to the receptor, inhibiting its activity | iiab.mewikipedia.orgnih.gov |
| Bile Salt Export Pump (BSEP) | Strongly antagonizes bile acid induction of gene expression | Antagonism of FXR | nih.govdntb.gov.ua |
| CYP7A1 | Strongly inhibits gene expression | Activation of Pregnane X Receptor (PXR) | nih.gov |
| SREBP-1c | Suppressed by FXR activation (indirect link) | Guggulsterone's direct effect via FXR antagonism requires further study. | ijbs.com |
| CES1 | Significant induction of mRNA | Transactivation (mechanism requires further study) | researchgate.net |
Multidrug Resistance Proteins (e.g., P-glycoprotein, MRP1)
Multidrug resistance (MDR) in cancer is often associated with the overexpression of efflux transporter proteins like P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1), which pump anticancer drugs out of cells. karger.commdpi.com Guggulsterone has been investigated for its potential to reverse MDR by modulating the function and expression of these transporters.
Studies have shown that guggulsterone can reverse MDR by inhibiting the function and expression of P-gp. nih.govresearchgate.net Guggulsterone has been reported to significantly promote the activity of P-gp ATPase in a dose-dependent manner, suggesting a direct interaction with the transporter. nih.gov Furthermore, guggulsterone has been shown to inhibit the expression of P-glycoprotein in the plasma membrane of drug-resistant cancer cells, leading to decreased levels of the protein. researchgate.net
Regarding MRP1, research in certain drug-resistant cell lines expressing both P-gp and MRP1 suggests that guggulsterone might have an inhibiting effect on MRP1 expression. karger.com However, one study indicated that guggulsterone at a specific concentration had almost no influence on the expression of MRP1 protein. karger.com The exact mechanisms by which guggulsterone interacts with MRP1 require further investigation, although it is suggested that a direct interaction with MRP1 is not the primary mechanism for reversing MDR in cell lines where P-gp is the major determinant of resistance. karger.com
Data on Guggulsterone's effects on Multidrug Resistance Proteins:
| Target Protein | Effect of Guggulsterone | Mechanism | Reference |
| P-glycoprotein | Inhibits function and expression, promotes ATPase activity | Direct interaction, downregulation of protein levels | mdpi.comnih.govresearchgate.netnih.gov |
| MRP1 | Potential inhibiting effect on expression (less clear) | Mechanism requires further study; direct interaction may not be primary. | karger.commdpi.com |
Preclinical Efficacy and Cellular Responses in Vitro and in Vivo Non Human Models
Anti-Proliferative and Cytotoxic Effects
Preclinical studies have demonstrated that guggulsterone can inhibit the proliferation of a wide range of cancer cell lines, including those derived from leukemia, head and neck carcinoma, multiple myeloma, lung carcinoma, melanoma, breast carcinoma, ovarian cancer, pancreatic cancer, hepatocellular carcinoma, cholangiocarcinoma, esophageal adenocarcinoma, prostate cancer, colon cancer, bladder cancer, and glioblastoma researchgate.netnih.govnih.gov. This anti-proliferative effect is often observed in a dose- and time-dependent manner nih.govacs.orgnih.gov. Notably, some studies indicate that guggulsterone may exhibit lower toxicity towards normal human cells compared to cancer cells nih.govacs.org. Guggulsterone has also shown the ability to inhibit the proliferation of certain drug-resistant cancer cell lines nih.gov.
Inhibition of Cellular Proliferation and DNA Synthesis
Inhibition of cellular proliferation by guggulsterone is linked to the suppression of DNA synthesis. Studies using methods such as ³H-thymidine incorporation have shown a dose-dependent inhibition of DNA synthesis in cancer cells treated with guggulsterone nih.gov. This suggests that guggulsterone interferes with the fundamental processes required for cell division and replication.
Induction of Cell Cycle Arrest (e.g., G2/M Phase, S Phase)
Guggulsterone has been shown to induce cell cycle arrest in various cancer cell lines, preventing their progression through the cell cycle. The specific phase of arrest can vary depending on the cancer cell type. For instance, studies in triple-negative breast cancer cell lines (MDA-MB-468 and BT-549) have shown that Z-guggulsterone induces cell cycle arrest at the G2/M phase acs.orgnih.gov. This arrest has been correlated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 (CCNB1) and PLK1, and the induction of p53 expression acs.orgnih.gov. In contrast, studies in U937 leukemia cells indicated that guggulsterone induced cell cycle arrest in the S-phase nih.govexplorationpub.com. This S-phase arrest was associated with decreased levels of Cyclin D1 and cdc2, along with a concomitant increase in the levels of cyclin-dependent kinase inhibitors p21 and p27 nih.govexplorationpub.com.
Summary of Cell Cycle Arrest Findings:
| Cancer Cell Line(s) | Cell Cycle Arrest Phase | Associated Molecular Changes | Source |
| MDA-MB-468, BT-549 (TNBC) | G2/M | ↓ CCNB1, ↓ PLK1, ↑ p53 | acs.orgnih.gov |
| U937 (Leukemia) | S | ↓ Cyclin D1, ↓ cdc2, ↑ p21, ↑ p27 | nih.govexplorationpub.com |
| HepG2 (Hepatocellular Carcinoma) | G0/G1 | Not specified in detail in source, but arrest was observed. | nih.govnih.gov |
| Various (Leukemia, Myeloma, Melanoma) | Not specified | ↓ Cyclin D1, ↓ cdc2, ↑ p2in, ↑ p27, inhibited DNA synthesis | d-nb.info |
Apoptosis Induction in Preclinical Cancer Models
A significant mechanism underlying guggulsterone's anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells researchgate.netnih.govnih.govfrontiersin.org. This has been observed in numerous cancer types in vitro and in some in vivo models researchgate.netnih.govnih.govfrontiersin.orgoup.com. Apoptosis induced by guggulsterone is often caspase-dependent, involving the activation of a cascade of caspase enzymes nih.govmdpi.comspandidos-publications.com.
Activation of Intrinsic Mitochondrial Apoptotic Pathways
Guggulsterone has been shown to activate the intrinsic mitochondrial apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which subsequently activates caspase-9 and then the executioner caspase-3, leading to the cleavage of proteins like PARP nih.gov. Studies have reported that guggulsterone treatment leads to increased expression of pro-apoptotic proteins such as Bax and Bak, and decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL nih.govnih.govnih.govd-nb.infofrontiersin.orgmdpi.comspandidos-publications.com. The altered balance between pro- and anti-apoptotic Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Reactive oxygen species (ROS) production has also been implicated in guggulsterone-induced apoptosis via the intrinsic pathway in some cancer cell types d-nb.infoaacrjournals.orgnih.gov.
Key Molecular Events in Intrinsic Apoptosis:
Increased Bax and Bak expression nih.govnih.govnih.govd-nb.infofrontiersin.orgmdpi.comspandidos-publications.com
Decreased Bcl-2 and Bcl-xL expression nih.govnih.govnih.govd-nb.infofrontiersin.orgmdpi.comspandidos-publications.com
Cytochrome c release nih.govexplorationpub.com
Caspase-9 activation nih.govexplorationpub.comspandidos-publications.com
Caspase-3 activation nih.govexplorationpub.comfrontiersin.orgmdpi.comspandidos-publications.com
PARP cleavage nih.govexplorationpub.commdpi.comspandidos-publications.com
ROS generation d-nb.infoaacrjournals.orgnih.gov
Activation of Extrinsic Death Receptor Apoptotic Pathways
In addition to the intrinsic pathway, guggulsterone can also activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. Activation of this pathway involves the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8 nih.gove-century.us. Activated caspase-8 can directly cleave and activate caspase-3 or cleave Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways nih.gov. Studies in multiple myeloma cells and cholangiocarcinoma cells have provided evidence for the activation of caspase-8 following guggulsterone treatment nih.govmdpi.comspandidos-publications.come-century.us.
Key Molecular Events in Extrinsic Apoptosis:
Caspase-8 activation nih.govmdpi.comspandidos-publications.come-century.us
It is important to note that guggulsterone-induced apoptosis often involves the modulation of multiple signaling pathways, including NF-κB, STAT3, Akt, and JNK, which can influence both intrinsic and extrinsic apoptotic cascades researchgate.netnih.govnih.govd-nb.infofrontiersin.orgoup.commdpi.comnih.govexplorationpub.comoncotarget.comnih.govbiorxiv.org.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, invasion, and metastasis. Preclinical studies have shown that guggulsterone possesses anti-angiogenic properties researchgate.netnih.govfrontiersin.orgaacrjournals.orgexplorationpub.comaacrjournals.org. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that guggulsterone can inhibit key angiogenic processes such as capillary-like tube formation and endothelial cell migration aacrjournals.orgnih.govaacrjournals.org.
The anti-angiogenic effects of guggulsterone are associated with the modulation of various factors and signaling pathways involved in angiogenesis. These include the suppression of pro-angiogenic growth factors like vascular endothelial growth factor (VEGF) and granulocyte colony-stimulating factor (G-CSF), and the downregulation of VEGF receptor 2 (VEGF-R2) aacrjournals.orgexplorationpub.comnih.govaacrjournals.org. Guggulsterone has also been shown to inactivate the Akt signaling pathway, which plays a critical role in endothelial cell survival and angiogenesis aacrjournals.orgoncotarget.comaacrjournals.org. Furthermore, inhibition of matrix metalloproteinase (MMP)-2 and MMP-9 activities, enzymes involved in extracellular matrix remodeling and crucial for angiogenesis and invasion, has been observed following guggulsterone treatment nih.govaacrjournals.org. In vivo studies using non-human models, such as the Matrigel plug assay in nude mice, have corroborated the in vitro findings, showing that oral administration of guggulsterone can inhibit angiogenesis as evidenced by decreased microvessel density and reduced expression of angiogenic markers like Factor VIII and CD31 aacrjournals.orgexplorationpub.comaacrjournals.org.
Key Molecular Targets and Effects in Anti-Angiogenesis:
Inhibition of HUVEC tube formation and migration aacrjournals.orgnih.govaacrjournals.org
Suppression of VEGF and G-CSF secretion aacrjournals.orgaacrjournals.org
Downregulation of VEGF-R2 aacrjournals.orgexplorationpub.comaacrjournals.org
Inactivation of Akt signaling aacrjournals.orgoncotarget.comaacrjournals.org
Inhibition of MMP-2 and MMP-9 activity nih.govaacrjournals.org
Inhibition of STAT3 oup.comnih.gov
Inhibition of Capillary-like Tube Formation
Guggulsterone has demonstrated inhibitory effects on the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVEC), an in vitro model for angiogenesis. Both the Z- and E-isomers appear to be equipotent in this regard. aacrjournals.orgnih.govaacrjournals.orgstemcell.comresearchgate.net Treatment of HUVEC with Z-guggulsterone resulted in a concentration-dependent inhibition of tube formation. For instance, a 24-hour treatment with 5, 10, and 20 µmol/L of Z-guggulsterone inhibited capillary-like tube formation by approximately 24%, 48%, and 67%, respectively, compared to the control. aacrjournals.orgaacrjournals.org This disruption was even more pronounced at the 48-hour time point. aacrjournals.orgaacrjournals.org
| Treatment (HUVEC, 24h) | Concentration (µmol/L) | Inhibition of Tube Formation (%) |
| Z-Guggulsterone | 5 | ~24 |
| Z-Guggulsterone | 10 | ~48 |
| Z-Guggulsterone | 20 | ~67 |
Combined treatment of HUVEC with Z-guggulsterone and an Akt-1/2 inhibitor resulted in a nearly 77% inhibition of capillary-like tube formation, suggesting a link to the Akt pathway. aacrjournals.orgaacrjournals.org
Suppression of Proangiogenic Factor Secretion
The inhibition of angiogenesis by Z-guggulsterone in vitro has been correlated with the suppression of the secretion of proangiogenic growth factors. aacrjournals.orgnih.govaacrjournals.orgstemcell.comresearchgate.net These include vascular endothelial growth factor (VEGF) and granulocyte colony-stimulating factor (G-CSF). aacrjournals.orgnih.govaacrjournals.orgstemcell.comresearchgate.netaacrjournals.org Additionally, Z-guggulsterone treatment led to the down-regulation of VEGF receptor 2 (VEGF-R2) protein levels and inactivation of Akt. aacrjournals.orgnih.govaacrjournals.orgstemcell.comaacrjournals.org
Anti-Metastatic and Anti-Invasion Properties
Guggulsterone has been shown to possess anti-metastatic and anti-invasion properties in preclinical models, affecting cellular migration and invasion. explorationpub.comnih.govresearchgate.netiiarjournals.org
Modulation of Cellular Migration and Invasion
Guggulsterone treatment has been observed to inhibit the migration of various cancer cell lines, including DU145 human prostate cancer cells and pancreatic cancer cells, in a concentration- and time-dependent manner. aacrjournals.orgnih.govaacrjournals.orgstemcell.comresearchgate.netaacrjournals.orgnih.gov In DU145 cells, this suppression of migration was enhanced by knockdown of VEGF-R2 protein levels. aacrjournals.orgnih.govaacrjournals.orgstemcell.comaacrjournals.org Ectopic expression of constitutively active Akt conferred protection against Z-guggulsterone-mediated inhibition of cell migration in DU145 cells. aacrjournals.orgnih.govaacrjournals.orgstemcell.comaacrjournals.org
In pancreatic cancer cells (Capan1 and CD18/HPAF), guggulsterone treatment significantly reduced cell migration and invasion. nih.gov This effect was associated with the dysregulation of cytoskeletal organization, inhibition of FAK and Src signaling activation, and reduced levels of MMP-9. explorationpub.comexplorationpub.comspandidos-publications.comnih.gov Guggulsterone-mediated FXR inhibition also contributed to the suppression of migration and invasion in pancreatic cancer cells. explorationpub.comexplorationpub.comnih.govd-nb.info Furthermore, Z-guggulsterone significantly inhibited the migration and invasion phenotypes of triple-negative breast cancer cell lines MDA-MB-468 and BT-549. acs.org
| Cell Line | Effect on Migration/Invasion | Associated Mechanisms |
| HUVEC | Inhibited migration | Concentration- and time-dependent |
| DU145 (Prostate Cancer) | Inhibited migration | Concentration- and time-dependent, linked to VEGF-R2 and Akt signaling |
| Capan1, CD18/HPAF (Pancreatic Cancer) | Reduced migration and invasion | Dysregulation of cytoskeleton, inhibition of FAK/Src, reduced MMP-9, FXR inhibition |
| MDA-MB-468, BT-549 (TNBC) | Inhibited migration and invasion | |
| MCF-7 (Breast Cancer) | Reduced invasion | Downregulation of MMP-9 via isomer-specific NF-κB and AP-1 suppression |
In MCF-7 breast cancer cells, guggulsterone isomers downregulated MMP-9 expression and tumor cell invasion through the stereoisomer-specific suppression of IKK/NF-κB and MAPK/AP-1 activation. spandidos-publications.com Cis-guggulsterone regulated the IKK/NF-κB pathway, while trans-guggulsterone regulated MAPK/AP-1 activation. spandidos-publications.com
Anti-Inflammatory Activities in Preclinical Models
Guggulsterone has demonstrated anti-inflammatory activities in various preclinical models. explorationpub.comresearchgate.netphysiology.orgrjptonline.orgarvojournals.orgnih.gov These effects are often linked to the modulation of inflammatory signaling pathways. explorationpub.comresearchgate.netphysiology.orgrjptonline.orgarvojournals.orgnih.govbwise.kroup.comresearchgate.netnih.govnih.govtandfonline.com
NF-κB Inhibition in Inflammatory Bowel Disease Murine Models
Guggulsterone has been reported to inhibit nuclear factor-kappa B (NF-κB) signaling in intestinal epithelial cells and attenuate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in murine models. physiology.orgbwise.kroup.comnih.govnih.govtandfonline.com In both in vitro and in vivo experiments, guggulsterone suppressed intestinal inflammation amplified by TREM-1 stimulation, involving the suppression of NF-κB, activating protein-1 (AP-1), and proteasome pathways. physiology.org
In the TNBS-induced colitis model, guggulsterone reduced disease activity index scores, decreased TREM-1 expression, stimulated IL-10 production, and improved survival in wild-type mice. physiology.org These beneficial effects were not observed in IL-10-, TLR4-, and MyD88-deficient mice, suggesting the involvement of these pathways. physiology.org Guggulsterone also suppressed M1 polarization and induced the M2 phenotype in macrophages from both mice and human IBD patients. physiology.org This macrophage modulation appears to be mediated by IL-10 and partly by the TLR4 signaling pathway. physiology.org
Guggulsterone significantly inhibited LPS- or IL-1β-induced ICAM-1 gene expression, NF-κB transcriptional activity, IκB phosphorylation/degradation, and NF-κB DNA binding activity in intestinal epithelial cells. nih.gov Furthermore, it strongly blocked IKK activity. nih.gov In DSS-induced murine colitis, administration of guggulsterone significantly reduced disease severity, as assessed by clinical disease activity score, colon length, and histology. nih.gov Tissue upregulation of IκB and IKK phosphorylation induced by DSS was attenuated in guggulsterone-treated mice. nih.gov
Novel guggulsterone derivatives, such as GG-52, have also shown promise in attenuating DSS-induced acute murine colitis by blocking NF-κB activation in intestinal epithelial cells. bwise.kroup.com The efficacy of GG-52 in reducing colitis severity was comparable to that of sulfasalazine (B1682708) or prednisolone (B192156) in murine models. bwise.kroup.comtandfonline.com
| Model (Murine Colitis) | Guggulsterone Effect | Associated Mechanisms |
| TNBS-induced | Reduced disease activity index, decreased TREM-1, increased IL-10, improved survival, modulated macrophage polarization | Suppression of NF-κB, AP-1, proteasome pathways; involvement of IL-10, TLR4, MyD88 |
| DSS-induced | Reduced disease severity (DAI, colon length, histology) | Inhibition of NF-κB signaling, IκB phosphorylation/degradation, IKK activity |
| DSS-induced (GG-52) | Reduced disease severity (DAI, colon length, histology) | Blocking NF-κB activation, comparable efficacy to sulfasalazine/prednisolone |
| IL-10-/- mouse model | Reduced severity (histology), lowered IKK activation in dendritic cells | Inhibition of NF-κB signaling pathway |
Modulation of Specific Disease Models (Non-Human)
Beyond its effects on angiogenesis, metastasis, and inflammatory bowel disease, guggulsterone has shown modulatory activity in other specific non-human disease models.
In a rat model of endotoxin-induced uveitis (EIU), guggulsterone suppressed ocular inflammation. nih.gov It prevented the LPS-induced increases in infiltrating cells, total protein, and inflammatory markers such as MMP-2, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in the aqueous humor. nih.gov Guggulsterone also inhibited the expression of MMP-2, iNOS, and Cox-2 proteins and the phosphorylation of IκB and NF-κB in various eye tissues. nih.gov
In an ovalbumin-induced asthma model in rats, guggulsterone demonstrated potent anti-inflammatory activity. uobaghdad.edu.iq Treatment with guggulsterone significantly reduced the levels of inflammatory parameters such as IL-4, IL-5, IL-33, TNF, and IgE compared to the sensitized group. uobaghdad.edu.iq The white blood cell count in bronchoalveolar lavage fluid was also significantly lower in guggulsterone-treated rats. uobaghdad.edu.iq
Guggulsterone has also been investigated in models related to neuroinflammation and neurodegenerative conditions, with studies suggesting potential neuroprotective properties by modulating oxidative stress markers. explorationpub.com
| Disease Model (Non-Human) | Animal Model | Observed Effects |
| Endotoxin-induced Uveitis | Rat | Suppressed ocular inflammation, reduced inflammatory markers (MMP-2, NO, PGE2), inhibited NF-κB and IκB phosphorylation |
| Ovalbumin-induced Asthma | Rat | Reduced inflammatory cytokines (IL-4, IL-5, IL-33, TNF, IgE), decreased WBC count in BALF |
| Neuroinflammation/Neurodegeneration | Rodents | Suggested neuroprotective effects, modulation of oxidative stress markers |
Pancreatic Cancer Models
In preclinical studies, guggulsterone has demonstrated inhibitory effects on pancreatic cancer cells. In vitro studies using cell lines such as MiaPaCa-2, Panc-1, PC-Sw, CD18/HPAF, and Capan1 have shown that guggulsterone can significantly affect these cells by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of apoptosis-related genes. nih.govnih.gov Guggulsterone treatment has been shown to decrease proliferation, motility, and invasion of pancreatic cancer cells in vitro by modulating JAK/STAT and Src/FAK signaling. d-nb.infonih.gov Specifically, it can reduce mucin MUC4 gene expression by inhibiting the JAK kinase-mediated pathway. d-nb.infowjgnet.com Furthermore, guggulsterone-mediated inhibition of FXR has been reported to reduce migration and invasion in pancreatic cancer cell lines, suggesting a role for FXR overexpression in lymphatic metastasis. d-nb.info In xenograft mouse models of pancreatic cancer, guggulsterone treatment has been associated with a reduction in tumor size. d-nb.info
Colorectal Cancer Models
Guggulsterone has shown potential anti-cancer effects in colorectal cancer models. In vitro studies using cell lines like HCT116 and HT-29 have indicated that guggulsterone can induce apoptosis and inhibit cell proliferation. nih.govnih.govd-nb.inforesearchgate.net Research suggests that guggulsterone-mediated suppression in colorectal cancer involves the modulation of the TNF-α/NF-κB signaling pathway. explorationpub.com Studies have also reported that guggulsterone treatment resulted in significant morphological changes in HCT 116 cells, including loss of cell integrity and blebbing. researchgate.net In a murine xenograft model using HT-29 cells, guggulsterone has been shown to decrease tumor size. d-nb.inforesearchgate.net
Hepatocellular Carcinoma Models
Preclinical investigations have explored the effects of guggulsterone on hepatocellular carcinoma (HCC). In vitro studies utilizing HCC cell lines such as Hep3B, HepG2, and PLC/PRF/5R have demonstrated that guggulsterone can induce apoptotic pathways, inhibit cell proliferation, and regulate the expression of genes involved in apoptosis. nih.govnih.gov Z-guggulsterone has been identified as a potential compound against HCC, showing effects on clone formation and cell cycle progression in human liver cancer cell lines. mdpi.com It has been observed to upregulate the expression of tumor-suppressor genes like aminoacylase (B1246476) 1 and RB1 in HCC cells. mdpi.com Guggulsterone has also been reported to sensitize HCC cells to doxorubicin (B1662922) by modulating the COX-2/P-gp dependent pathway. nih.gov
Prostate Cancer Models
Guggulsterone has exhibited anti-cancer activity in prostate cancer models. In vitro studies using human prostate cancer cell lines including PC-3, DU145, and LNCaP have shown that guggulsterone inhibits cell growth and induces apoptosis. aacrjournals.orgd-nb.inforesearchgate.netoncotarget.com This apoptosis induction in PC-3 cells has been linked to reactive oxygen intermediate-mediated activation of c-Jun NH2-terminal kinase (JNK). aacrjournals.orgd-nb.info Guggulsterone treatment of prostate cancer cells has been found to generate reactive oxygen species (ROS), unlike in normal prostate epithelial cells (PrEC), which showed resistance to guggulsterone-mediated JNK activation and apoptosis induction. d-nb.info In vivo studies using DU145 xenografts in nude mice have shown that Z-guggulsterone inhibits tumor growth and angiogenesis. aacrjournals.orgd-nb.inforesearchgate.netoncotarget.comnih.gov This anti-angiogenic effect is associated with the suppression of the VEGF-VEGF-R2-Akt signaling axis, including the down-regulation of VEGF receptor 2 (VEGF-R2) protein levels and inactivation of Akt. aacrjournals.orgnih.gov Z-guggulsterone treatment also caused inactivation of Akt in tumors and prostate cancer cells, and inhibited the growth of PC-3 xenografts in athymic mice, increasing apoptosis in tumors. oncotarget.com The chemopreventive activity in a prostate cancer in vivo model has been linked to the inhibition of ACLY/Akt signaling. oncotarget.com
Breast Cancer Models (e.g., Triple-Negative Breast Cancer)
Research has also investigated guggulsterone's effects on breast cancer, including triple-negative breast cancer (TNBC). In vitro studies have shown that guggulsterone can inhibit the proliferation of breast cancer cells, including the MCF7/DOX cell line. nih.govnih.govresearchgate.net For TNBC, Z-guggulsterone has been shown to significantly inhibit proliferation, migration, and invasion of TNBC cells in vitro. acs.org In vivo models using nude mice subcutaneously injected with MDA-MB-468 TNBC cells have demonstrated that Z-guggulsterone significantly reduced tumor growth in a dose-dependent manner. acs.org This effect was associated with causing cell cycle arrest at the G2/M phase and inducing apoptosis by targeting the p53/CCNB1/PLK1 signaling pathway. acs.org Immunohistochemical analysis of tumors from these mice showed decreased CCNB1 and PLK1 protein levels and increased p53 levels in the Z-guggulsterone treatment groups. acs.org Guggulsterone has also been reported to increase the chemosensitivity of doxorubicin in MCF7 xenograft tumors in vivo, alongside decreasing Bcl-2 and P-glycoprotein expression. d-nb.inforesearchgate.netnih.gov
Multiple Myeloma Models
Guggulsterone has displayed anti-cancer activities in multiple myeloma (MM) cell lines, including U266, MM.1S, and RPMI 8226. researchgate.netnih.govresearchgate.net In vitro studies have shown that guggulsterone treatment inhibits cell proliferation and induces apoptotic cell death in MM cells. researchgate.netnih.gov This is indicated by increased Bax protein expression, activation of caspases, and cleavage of poly (ADP-ribose) polymerase. researchgate.netnih.gov These effects were associated with the downregulation of various proliferative and antiapoptotic gene products, such as cyclin D, Bcl-2, Bcl-xL, and X-linked inhibitor of apoptosis protein. researchgate.netnih.gov The molecular mechanisms explored include targeting High Mobility Group Box 1 via the Janus Activated Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. researchgate.netnih.gov Guggulsterone has also been observed to sensitize U266 cells to bortezomib (B1684674) (BTZ), inhibiting proliferation and inducing cell death when used in combination. researchgate.netresearchgate.net
Cholangiocarcinoma Models
Studies have investigated the effects of guggulsterone on cholangiocarcinoma (CCA) cell lines, including Sk-ChA-1 and Mz-ChA-1. nih.govnih.govspandidos-publications.comfrontiersin.org In vitro studies have shown that Z-guggulsterone can inhibit the proliferation of these CCA cell lines in a dose- and time-dependent manner. spandidos-publications.com Guggulsterone has been demonstrated to induce caspase-dependent apoptosis in CCA cells and downregulate the expression of survivin and Bcl-2. explorationpub.comspandidos-publications.com The identification of guggulsterone's ability to inhibit the proliferation of Sk-ChA-1 and Mz-ChA-1 cell lines suggests its potential as a candidate for further investigation as a chemotherapeutic agent for cholangiocarcinoma. spandidos-publications.com
Data Tables
| Cancer Type | Model (In Vitro) | Key Findings (In Vitro) | Model (In Vivo) | Key Findings (In Vivo) | References |
| Pancreatic Cancer | MiaPaCa-2, Panc-1, PC-Sw, CD18/HPAF, Capan1 | Inhibits proliferation, induces apoptosis, regulates apoptotic genes, decreases motility/invasion (JAK/STAT, Src/FAK) | Xenograft mouse models | Decreased tumor size | nih.govnih.govd-nb.infonih.gov |
| Colorectal Cancer | HCT116, HT-29 | Inhibits proliferation, induces apoptosis, modulates TNF-α/NF-κB pathway, morphological changes (blebbing) | Murine xenograft (HT-29) | Decreased tumor size | explorationpub.comnih.govnih.govd-nb.inforesearchgate.netresearchgate.net |
| Hepatocellular Carcinoma | Hep3B, HepG2, PLC/PRF/5R, Human liver cancer cell lines | Inhibits proliferation, induces apoptosis, regulates apoptotic genes, affects clone formation/cell cycle, upregulates tumor suppressors, sensitizes to doxorubicin | Not explicitly detailed in search results for specific models | Not explicitly detailed in search results for specific models | nih.govnih.govmdpi.comnih.gov |
| Prostate Cancer | PC-3, DU145, LNCaP | Inhibits growth, induces apoptosis (ROS, JNK), inhibits migration, resistant in normal cells | DU145 xenografts (nude mice), PC-3 xenografts (athymic mice) | Inhibits tumor growth, inhibits angiogenesis (VEGF-VEGF-R2-Akt), inactivates Akt, inhibits ACLY/Akt signaling, increases apoptosis | nih.govaacrjournals.orgd-nb.inforesearchgate.netoncotarget.comnih.gov |
| Breast Cancer | MCF7/DOX, TNBC cell lines (e.g., MDA-MB-468) | Inhibits proliferation, migration, invasion (TNBC), induces apoptosis, causes G2/M arrest (TNBC) | MCF7 xenografts, MDA-MB-468 xenografts (nude mice) | Increases doxorubicin chemosensitivity, decreases Bcl-2/P-gp, reduces tumor growth (dose-dependent), targets p53/CCNB1/PLK1 | nih.govnih.govd-nb.inforesearchgate.netnih.govacs.org |
| Multiple Myeloma | U266, MM.1S, RPMI 8226 | Inhibits proliferation, induces apoptosis (Bax, caspases, PARP cleavage), downregulates proliferative/antiapoptotic proteins, targets HMGB1 via JAK/STAT, sensitizes to bortezomib | Not explicitly detailed in search results for specific models | Not explicitly detailed in search results for specific models | researchgate.netnih.govresearchgate.net |
| Cholangiocarcinoma | Sk-ChA-1, Mz-ChA-1 | Inhibits proliferation (dose/time-dependent), induces caspase-dependent apoptosis, downregulates survivin/Bcl-2 | Not explicitly detailed in search results for specific models | Not explicitly detailed in search results for specific models | explorationpub.comnih.govnih.govspandidos-publications.comfrontiersin.org |
Melanoma Models and Melanogenesis Inhibition
Preclinical studies have investigated the effects of guggulsterone on melanoma cells, particularly focusing on its potential to inhibit melanogenesis. In vitro studies using B16 murine melanoma cells have shown that guggulsterone can dose-dependently inhibit isobutylmethylxanthine (IBMX)-induced melanogenesis and cellular tyrosinase activity without exhibiting obvious cytotoxicity at the tested concentrations scispace.comnih.govspandidos-publications.comresearchgate.net. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway scispace.com.
Research indicates that guggulsterone decreases melanin production and cellular tyrosinase activity in a dose-dependent manner in B16 cells scispace.comspandidos-publications.com. This inhibitory effect on melanin biosynthesis is accompanied by reduced expression of melanogenesis-related genes, including tyrosinase, microphthalmia-associated transcription factor, tyrosinase-related protein (TRP)-1, and TRP-2 nih.gov. Guggulsterone has also been shown to inhibit melanogenesis induced by α-melanocyte stimulating hormone (α-MSH) or forskolin, suggesting its action on the cAMP-dependent melanogenic pathway nih.govspandidos-publications.com. The effect of guggulsterone on IBMX-induced melanogenesis in B16 cells was not altered by co-incubation with chenodeoxycholic acid (CDCA), a farnesoid X receptor (FXR) agonist scispace.comnih.gov.
In Vitro Melanogenesis Inhibition Data in B16 Cells
| Guggulsterone Concentration (µM) | Melanin Production (% of untreated control) |
| 1 | 104.5 ± 5.0 |
| 5 | 54.1 ± 5.8 |
| 10 | 39.4 ± 4.8 |
| 25 | 33.8 ± 3.4 |
*Data derived from studies on IBMX-induced melanogenesis in B16 murine melanoma cells scispace.com.
Furthermore, guggulsterone has demonstrated the ability to inhibit the proliferation of various human tumor cell types in vitro, including melanoma cell lines, in a dose-dependent manner nih.gov.
Lipid Metabolism Modulation (e.g., Hypolipidemic Effects in Hyperlipidemia Rodent Models)
Guggulsterone has been extensively studied for its hypolipidemic properties in preclinical models, particularly in rodents with induced hyperlipidemia. The ethyl acetate (B1210297) extract of Commiphora mukul, known as gugulipid, and its key active ingredients, Z- and E-guggulsterone, have shown lipid-lowering activity in hyperlipidemic rats, rabbits, and monkeys scispace.comoup.com. Both isomers are reported to possess similar hypolipidemic activity scispace.comoup.com.
Studies in rats have shown that treatment with guggulsterone can lead to reductions in serum cholesterol and triglycerides scispace.comarvojournals.org. An 80:20 mixture of Z- and E-isomers has been demonstrated to lower cholesterol and triglycerides in normal and high-fat-fed rats scispace.comoup.com. Guggulsterone has also been reported to increase high-density lipoprotein (HDL) levels and lower very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels in normal rats scispace.comoup.com.
The hypolipidemic effect of guggulsterone is believed to be related, in part, to its activity as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor involved in regulating fatty acid, cholesterol, and bile acid synthesis scispace.comoup.comnih.govresearchgate.netherbmedpharmacol.com. In mice and rats, guggulsterones acting as FXR antagonists may favor the hepatic catabolism of plasma cholesterol into bile acids, potentially leading to increased hepatic uptake of lipoprotein cholesterol and reduced plasma cholesterol levels researchgate.netplos.org.
Studies in high-fat diet-induced diabetic rats have indicated that guggulsterone can exert both hypoglycemic and hypolipidemic effects researchgate.netresearchgate.netnih.gov. In these models, guggulsterone treatment improved fasting blood glucose, glucose tolerance, and plasma insulin (B600854) levels, while reducing levels of LDL, VLDL, total cholesterol, and triglycerides researchgate.net. These effects may be linked to the regulation of peroxisome proliferator-activated receptor-γ (PPARγ) expression and activity by guggulsterone researchgate.net.
A study investigating guggulsterone phytosomes in high-fat diet-fed rats demonstrated that this formulation elevated HDL levels and significantly reduced triglycerides, LDL, and total cholesterol compared to control groups herbmedpharmacol.comresearchgate.net.
Summary of Hypolipidemic Effects in High-Fat Diet-Fed Rats (Guggulsterone Phytosomes)
| Lipid Parameter | Effect Compared to Control | Statistical Significance |
| Triglycerides (TG) | Significantly Reduced | P < 0.05 |
| Total Cholesterol (TC) | Significantly Reduced | P < 0.05 |
| LDL Levels | Significantly Reduced | P < 0.05 |
| HDL Levels | Elevated | P < 0.05 |
*Data based on a study using guggulsterone phytosomes in Sprague Dawley rats over 28 days herbmedpharmacol.comresearchgate.net.
However, it is important to note that some studies on gugulipid (the extract containing guggulsterone) in specific mouse models, such as male wild-type and ApoE KO mice, have shown hypercholesterolemia due to increased HDL cholesterol levels, which correlated with decreased hepatic expression of SR-BI plos.org. This highlights the complexity of guggulsterone's effects on lipid metabolism, which may vary depending on the model and specific compound or extract used.
Orbital Fibroblasts in Graves' Orbitopathy Models
Preclinical research has explored the effects of guggulsterone on orbital fibroblasts, which are central to the pathology of Graves' orbitopathy (GO). GO is an autoimmune condition characterized by inflammation, excessive hyaluronan accumulation, and adipogenesis in the retrobulbar tissue arvojournals.orgnih.govnih.govarvojournals.org.
In vitro studies using primary cultures of orbital fibroblasts obtained from GO patients and non-GO controls have investigated the effects of guggulsterone on key pathological processes. Treatment with noncytotoxic concentrations of guggulsterone resulted in a dose-dependent inhibition of interleukin (IL)-1β-induced inflammatory cytokines, including IL-6, IL-8, MCP-1, and COX-2, at both mRNA and protein levels arvojournals.orgnih.govnih.gov.
Guggulsterone treatment also significantly suppressed hyaluronan production in these orbital fibroblasts arvojournals.orgnih.govnih.gov. Furthermore, guggulsterone significantly decreased the formation of lipid droplets and the expression of adipogenesis-related proteins such as PPARγ, C/EBPα, C/CBPβ, and SREBP-1 in a dose-dependent manner arvojournals.orgnih.govnih.gov. Guggulsterone pretreatment was also found to attenuate the phosphorylation of nuclear factor-kappa B (NF-κB) induced by IL-1β arvojournals.orgnih.govnih.gov.
These in vitro findings provide preclinical evidence suggesting that guggulsterone may have therapeutic effects in GO by inhibiting inflammation, hyaluronan production, and adipogenesis in orbital fibroblasts arvojournals.orgnih.govnih.gov.
In Vitro Effects of Guggulsterone on IL-1β-Induced Cytokines in Orbital Fibroblasts
| Cytokine | Effect of Guggulsterone Treatment |
| IL-6 | Dose-dependent inhibition |
| IL-8 | Dose-dependent inhibition |
| MCP-1 | Dose-dependent inhibition |
| COX-2 | Dose-dependent inhibition |
*Effects observed at both mRNA and protein levels in primary cultures of orbital fibroblasts arvojournals.orgnih.govnih.gov.
In Vitro Effects of Guggulsterone on Adipogenesis Markers in Orbital Fibroblasts
| Protein | Effect of Guggulsterone Treatment |
| PPARγ | Dose-dependent decrease in expression |
| C/EBPα | Dose-dependent decrease in expression |
| C/EBPβ | Dose-dependent decrease in expression |
| SREBP-1 | Dose-dependent decrease in expression |
Advanced Analytical and Methodological Approaches for Guggulsterone Research
Chromatographic Techniques for Guggulsterone and Isomer Quantification
Chromatography plays a vital role in separating guggulsterone isomers from complex matrices and quantifying their content. Several modes of chromatography have been successfully employed.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC, particularly in its reversed-phase mode (RP-HPLC), is a widely used technique for the analysis of guggulsterones due to its ability to provide high resolution and sensitivity. RP-HPLC methods typically utilize C18 columns and mobile phases consisting of mixtures of water or aqueous solutions (often with an acid like phosphoric acid or acetic acid) and organic solvents such as acetonitrile (B52724) or methanol. Detection is commonly performed using UV detectors, often photodiode array (PDA) detectors, which allow for monitoring at specific wavelengths, typically around 240-254 nm, where guggulsterones exhibit strong absorbance. asianpubs.orgthieme-connect.combepls.comresearchgate.net
Numerous RP-HPLC methods have been developed for the simultaneous determination of E- and Z-guggulsterone in various samples, including gum resin, guggulipid (ethyl acetate (B1210297) extract), and pharmaceutical formulations. researchgate.netchemijournal.comchemijournal.comresearchgate.net These methods often involve isocratic or gradient elution profiles tailored to achieve optimal separation of the isomers and other co-eluting compounds. asianpubs.orgthieme-connect.comnih.gov
For instance, one RP-HPLC method employed a C18 column with a mobile phase of 0.1% phosphoric acid in water and acetonitrile (45:55) for the quantitative determination of E- and Z-guggulsterones in guggul formulations. asianpubs.orgresearchgate.net Detection was performed at 241 nm, with a run time of approximately 40 minutes. asianpubs.orgresearchgate.net The retention times for E- and Z-guggulsterones were reported as 18.0 ± 0.45 and 24 ± 0.5 minutes, respectively. chemijournal.com This method demonstrated linearity in the concentration range of 0.1 to 5 µg/mL, with correlation coefficients of 0.9998 for E-guggulsterone and 0.9989 for Z-guggulsterone. chemijournal.com Recoveries for both isomers were reported to be close to 99%. chemijournal.com
Another RP-HPLC method for simultaneous estimation of E- and Z-guggulsterones in Commiphora mukul resin and its products used a reversed-phase C18 column with an acetonitrile-water mobile phase. chemijournal.comchemijournal.com This method was reported to be highly selective, reproducible, and accurate for estimating guggulsterones from gum resin and marketed products. chemijournal.com
The concentration of E- and Z-guggulsterone in Commiphora wightii samples can vary depending on geographical location and environmental factors, and HPLC has been used to evaluate these variations. thieme-connect.comchemijournal.comnih.govphcog.com Studies have shown that the ratio of Z-guggulsterone is often higher than that of E-guggulsterone in most samples. thieme-connect.comchemijournal.com
Table 1 summarizes some reported HPLC/RP-HPLC parameters for guggulsterone analysis.
| Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Reported Retention Times (min) (E / Z) | Linearity Range | Correlation Coefficient (E / Z) | Recovery (%) (E / Z) | Ref. |
| C18 | 0.1% H₃PO₄ in water:Acetonitrile (45:55) | 241 | 1.0 | 18.0 ± 0.45 / 24 ± 0.5 | 0.1 - 5 µg/mL | 0.9998 / 0.9989 | ~99 / ~99 | asianpubs.orgchemijournal.com |
| C18 | Acetonitrile:Water (70:30) | 251 | 1.0 | ~9.2 / ~9.4 | Not specified | 0.992 (for Z-guggulsterone) | ~99.5 / ~99.5 | chemijournal.cominnovareacademics.in |
| C18 | Acetonitrile:0.1% Acetic acid in water (Gradient) | 243, 205 | Not specified | Varied with gradient | 0.5 - 250 µg/mL | >0.999 / >0.999 | Not specified | thieme-connect.com |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, cost-effective, and efficient chromatographic technique used for the qualitative and quantitative analysis of guggulsterones, particularly in herbal extracts and formulations. chemijournal.comimpactfactor.orgnih.gov HPTLC utilizes pre-coated silica (B1680970) gel plates as the stationary phase and a suitable solvent system as the mobile phase to separate the components of a sample. nih.govsigmaaldrich.com Densitometric scanning of the developed plates is typically performed at a specific wavelength (e.g., 250-254 nm) to quantify the separated compounds. impactfactor.orgnih.govnih.gov
HPTLC methods have been developed for the simultaneous determination of E- and Z-guggulsterone, offering good separation of the isomers. chemijournal.comimpactfactor.orgnih.govsigmaaldrich.com Mobile phases commonly consist of mixtures of solvents such as toluene, acetone, ethyl acetate, methanol, and petroleum ether. chemijournal.comimpactfactor.orgsigmaaldrich.comnih.gov The retention factor (Rf) values are characteristic for each isomer under specific HPTLC conditions.
One HPTLC method used aluminum plates pre-coated with silica gel 60F-254 and a mobile phase of toluene-acetone (9:1, v/v) for the analysis of E- and Z-guggulsterone. chemijournal.comnih.gov This method provided Rf values of 0.38 ± 0.02 for E-guggulsterone and 0.46 ± 0.02 for Z-guggulsterone after double development. chemijournal.comnih.gov The method was validated and found to be sensitive, selective, precise, and robust for the estimation of these isomers in herbal extracts and pharmaceutical dosage forms. nih.gov The linearity range for this method was 100-6000 ng/spot, with good linear relationships (r² = 0.9977 ± 0.054 for E and 0.9975 ± 0.068 for Z). nih.gov The limits of detection were 12 ng/spot for E and 10 ng/spot for Z, and the limits of quantification were 24 ng/spot for E and 20 ng/spot for Z. nih.gov
Another HPTLC method for quantifying E- and Z-guggulsterones in commercial formulations used aluminum-coated silica gel 60F254S plates and a mobile phase of petroleum ether–ethyl acetate–formic acid (3:1:0.1, v/v). chemijournal.com This method yielded Rf values of 0.25 for E-guggulsterone and 0.33 for Z-guggulsterone. chemijournal.com
HPTLC methods are also useful for assessing the purity of guggulsterone isomers and detecting degradation products. chemijournal.comsigmaaldrich.com
Table 2 presents examples of HPTLC parameters and results for guggulsterone analysis.
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Reported Rf Values (E / Z) | Linearity Range (ng/spot) (E / Z) | Correlation Coefficient (E / Z) | LoD (ng/spot) (E / Z) | LoQ (ng/spot) (E / Z) | Ref. |
| Silica gel 60F-254 | Toluene:Acetone (9:1) | 250, 254 | 0.38 ± 0.02 / 0.46 ± 0.02 | 100 - 6000 / 100 - 6000 | 0.9977 / 0.9975 | 12 / 10 | 24 / 20 | chemijournal.comnih.gov |
| Silica gel 60F254S | Petroleum ether:Ethyl acetate:Formic acid (3:1:0.1) | Not specified | 0.25 / 0.33 | Not specified | Not specified | Not specified | Not specified | chemijournal.com |
| Silica gel 60F-254 | Toluene:Acetone (9:1) | 254, 280 | 0.192 ± 0.025 / 0.249 ± 0.028 | 100 - 1200 / 100 - 1200 | 0.9992 / 0.9992 | Not specified | Not specified | researchgate.net |
| Silica gel coated aluminum plate | Toluene:Ethyl acetate:Formic acid:Methanol (6:2:1:0.5) | 254 | 0.35 / 0.42 | 50 - 200 / 50 - 200 | 0.9979 / 0.9991 | Not specified | Not specified | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent chromatographic technique that offers enhanced speed, sensitivity, and resolution compared to traditional HPLC, primarily due to the use of smaller particle size columns and higher mobile phase pressures. UPLC methods have been developed for the rapid and simultaneous determination of E- and Z-guggulsterone in various matrices, including oleogum resin and pharmaceutical formulations. researchgate.netresearchgate.netresearchgate.net
UPLC systems often utilize C18 columns with mobile phases consisting of acetonitrile and water, sometimes with additives like ammonium (B1175870) acetate. researchgate.net Detection is typically performed using UV or mass spectrometry (MS) detectors. researchgate.netresearchgate.net
An UPLC-MS-MS method has been reported for the estimation of E- and Z-guggulsterones in the oleogum resin of Commiphora wightii. researchgate.netresearchgate.net This method employed an Acquity UPLC BEH C18 column with a linear gradient elution using acetonitrile and 2mM ammonium acetate in water. researchgate.net Detection was performed using both UV and a triple quadrupole detector in positive ionization mode. researchgate.net UPLC offers the advantage of shorter run times while maintaining good separation of the guggulsterone isomers. researchgate.netresearchgate.net
Figure 1 shows representative UPLC chromatograms of guggulsterone standards and samples, illustrating the separation of E- and Z-guggulsterone peaks. researchgate.net
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric techniques, particularly mass spectrometry (MS), are invaluable tools for the structural characterization and confirmation of guggulsterone isomers, as well as for sensitive and selective quantification, especially in complex samples or at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS
Coupling liquid chromatography (HPLC or UPLC) with mass spectrometry (LC-MS or HPLC-MS) provides a powerful analytical platform for the analysis of guggulsterones. LC-MS allows for the separation of guggulsterone isomers and other compounds by chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. chemijournal.comphcog.comresearchgate.netresearchgate.nethmdb.ca This hyphenated technique is particularly useful for analyzing complex matrices where chromatographic separation alone may not be sufficient for unambiguous identification or for quantifying guggulsterones at trace levels. chemijournal.comresearchgate.netresearchgate.net
LC-MS has been used to confirm the presence of E- and Z-guggulsterone in various samples. chemijournal.comresearchgate.net For example, LC-MS analysis of guggul extracts has shown peaks corresponding to E- and Z-guggulsterone at an m/z of 313 [M+H]⁺. chemijournal.comresearchgate.net Retention times for these isomers in LC-MS methods can vary depending on the chromatographic conditions used. researchgate.net
HPLC-MS methods have also been developed for the estimation of guggulsterones, sometimes in combination with other compounds. innovareacademics.in The mass spectral data obtained from LC-MS and HPLC-MS analyses provide valuable information for the structural elucidation of guggulsterones and their metabolites or degradation products. sigmaaldrich.comhmdb.caarkat-usa.org Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that help in confirming the structure of the parent ions. sigmaaldrich.comresearchgate.nethmdb.ca
LC-MS is also employed in metabolomic profiling studies of Commiphora wightii to identify and quantify various compounds, including guggulsterones, and to assess variations based on factors like geographical origin. phcog.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) and its hyphenated technique with mass spectrometry (GC-MS) are also utilized in the analysis of guggulsterones, although less frequently than LC-based methods, likely due to the relatively high molecular weight and polarity of guggulsterones which may require derivatization for sufficient volatility. GC-MS is a powerful tool for separating volatile and semi-volatile compounds and identifying them based on their fragmentation patterns in the mass spectrometer. academicjournals.orguni-giessen.degrafiati.comchemrxiv.org
GC-MS analysis of guggul extracts has been used to identify various compounds present, including E- and Z-guggulsterone. academicjournals.org One study using GC and GC-MS analysis of crude guggul product reported approximately 90% Z-guggulsterone and 10% E-guggulsterone. academicjournals.org Retention times for E- and Z-guggulsterones in this GC-MS analysis were reported as 40.45 and 37.65 minutes, respectively. academicjournals.org
GC-MS can be particularly useful for the structural elucidation of guggulsterones and potentially other related steroids or terpenoids present in Commiphora wightii resin. uni-giessen.degrafiati.com While derivatization may be necessary for GC analysis of guggulsterones, GC-MS provides detailed mass spectra that aid in confirming the identity and structure of the separated components. chemrxiv.org
Table 3 provides an example of GC-MS findings for guggulsterones.
| Technique | Sample Type | Reported Retention Times (E / Z) | Reported Isomer Ratio (E / Z) | Ref. |
| GC-MS | Crude product | 40.45 min / 37.65 min | ~10% / ~90% | academicjournals.org |
These advanced analytical techniques are indispensable for the comprehensive research of guggulsterone, enabling accurate quantification, isomer separation, and structural characterization, which are fundamental for quality control, pharmacokinetic studies, and understanding the compound's properties.
Molecular and Cellular Biology Techniques for Mechanistic Studies
Molecular and cellular biology techniques are fundamental in elucidating the mechanisms by which guggulsterone exerts its effects. These methods allow researchers to investigate changes in gene and protein expression, as well as analyze key cellular processes such as the cell cycle and apoptosis.
Gene Expression Analysis (e.g., qRT-PCR, RNA-sequencing)
Gene expression analysis techniques, such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA-sequencing (RNA-seq), are crucial for determining how guggulsterone affects the transcription of genes. qRT-PCR is a sensitive method used to quantify the expression levels of specific genes, often employed to validate findings from other techniques or to focus on a limited set of target genes. nih.govarxiv.orgnih.gov RNA-seq, a high-throughput sequencing technology, provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes across the entire genome in response to guggulsterone treatment. nih.govarxiv.orgnih.gov
Studies utilizing these techniques have shown that guggulsterone can modulate the expression of genes involved in various cellular pathways. For instance, research on triple-negative breast cancer (TNBC) cells demonstrated that Z-guggulsterone treatment significantly altered the expression levels of genes related to cell cycle regulation, apoptosis, and the p53 signaling pathway. acs.orgnih.gov Specifically, studies confirmed via qRT-PCR that Z-guggulsterone led to the downregulation of CCNB1 (Cyclin B1) and PLK1 (Polo-like kinase 1) mRNA expression, while inducing the expression of TP53 (p53) mRNA. acs.org
Protein Expression and Activity Analysis (e.g., Western Blot, ELISA, Proteomics)
Analyzing protein expression and activity provides insights into the functional consequences of guggulsterone treatment. Techniques like Western blot, Enzyme-Linked Immunosorbent Assay (ELISA), and proteomics are commonly employed. Western blotting is used to detect and quantify specific proteins in a sample, providing information on their abundance. promega.es ELISA is a versatile immunoassay format used to detect and quantify soluble proteins, such as cytokines or growth factors. promega.es Proteomics, particularly mass spectrometry-based approaches, allows for the large-scale identification and quantification of proteins within a cell or tissue, offering a broader understanding of protein-level changes induced by guggulsterone. mdpi.comnih.govnih.gov
Research has utilized these methods to show guggulsterone's impact on protein levels. In hepatocellular carcinoma cells, guggulsterone treatment was found to increase the protein expression of Bax and decrease that of Bcl-2, key regulators of the mitochondrial apoptosis pathway, as detected by Western blot. nih.govwjgnet.com ELISA assays in the same study revealed that guggulsterone decreased the concentrations of TGF-β1 and VEGF while increasing TNF-α levels. nih.govwjgnet.com In colorectal cancer cells, proteomic profiling identified 14 proteins with significantly altered expression following guggulsterone treatment, including those involved in cell proliferation, migration, and apoptosis. mdpi.comnih.gov Validation of selected proteins by Western blot confirmed the proteomic findings, showing altered expression of proteins like FBXO2, RAB21, and Filamin B. mdpi.com Western blotting also confirmed that Z-guggulsterone treatment in TNBC cells downregulated CCNB1 and PLK1 protein levels and induced p53 protein expression. acs.org Studies on bladder cancer cells showed that guggulsterone treatment resulted in decreased cyclin A and increased p21 protein levels, consistent with observed cell cycle arrest. nih.gov
Flow Cytometry for Cellular Processes (e.g., Cell Cycle, Apoptosis)
Flow cytometry is a powerful technique used to analyze various cellular characteristics and processes in a high-throughput manner. It is particularly useful for assessing the distribution of cells within the cell cycle phases and quantifying the percentage of apoptotic cells. nih.govnih.govresearchgate.net By staining cells with fluorescent dyes that bind to DNA (for cell cycle analysis) or detect markers of apoptosis (such as Annexin V), flow cytometry can provide quantitative data on how guggulsterone affects cell proliferation and death. nih.govwjgnet.comnih.govresearchgate.net
Numerous studies have employed flow cytometry to investigate the effects of guggulsterone on cell cycle progression and apoptosis in various cancer cell lines. In human hepatocellular carcinoma cells, flow cytometry analysis showed that guggulsterone induced G0/G1 phase cell cycle arrest and significantly increased the percentage of apoptotic cells in a dose-dependent manner. nih.govwjgnet.com Similarly, in head and neck squamous cell carcinoma (HNSCC) cell lines, guggulsterone treatment led to a dose-dependent increase in the proportion of cells in the G0/G1 phases and induced apoptosis. researchgate.net Research on TNBC cells demonstrated that Z-guggulsterone arrested the cell cycle at the G2/M phase and enhanced apoptosis. acs.orgnih.gov Flow cytometry studies in bladder cancer cells also indicated that guggulsterone treatment caused cell cycle arrest and caspase-dependent apoptosis. nih.gov
Table 1: Summary of Cellular Effects and Techniques Used
| Cellular Process | Key Findings with Guggulsterone Treatment | Techniques Used | Relevant Citations |
| Cell Cycle Arrest | G0/G1 arrest in HepG2 and HNSCC cells; G2/M arrest in TNBC cells. | Flow Cytometry | acs.orgnih.govnih.govwjgnet.comnih.govresearchgate.net |
| Apoptosis Induction | Increased apoptotic cell percentage in HepG2, HNSCC, TNBC, and bladder cancer cells. | Flow Cytometry, Western Blot (Bax/Bcl-2, caspases, PARP) | acs.orgnih.govnih.govnih.govwjgnet.comnih.govresearchgate.net |
| Gene Expression Modulation | Downregulation of CCNB1, PLK1; Upregulation of TP53. Altered expression of genes in cell cycle and apoptosis pathways. | qRT-PCR, RNA-sequencing | acs.orgnih.govresearchgate.net |
| Protein Expression Modulation | Decreased CCNB1, PLK1, Cyclin A; Increased p53, p21, Bax; Decreased Bcl-2. Altered levels of proteins in proliferation, migration, and apoptosis pathways. | Western Blot, Proteomics, ELISA | acs.orgmdpi.comnih.govnih.govwjgnet.comnih.gov |
Computational and Systems Biology Approaches
Computational and systems biology approaches play an increasingly important role in guggulsterone research by providing tools to analyze complex biological data, identify potential molecular targets, predict pathway interactions, and gain a holistic understanding of its effects within biological systems.
Network Pharmacology for Molecular Target Identification and Pathway Prediction
Network pharmacology is a systems biology-based approach that integrates data from various sources, including compound-target interactions, protein-protein interaction networks, and disease-related genes, to construct networks and predict the potential molecular targets and pathways of a compound. nih.gov This approach is particularly valuable for studying natural products like guggulsterone, which often exert their effects through multiple targets and complex interactions. acs.orgnih.govnih.gov
Network pharmacology studies have been applied to investigate the mechanisms of guggulsterone. For example, a network pharmacology approach combined with RNA-sequencing was used to identify potential molecular targets and pathways of Z-guggulsterone in TNBC. acs.orgnih.gov This analysis predicted that Z-guggulsterone's molecular targets were predominantly enriched in pathways related to the cell cycle, apoptosis, and p53 signaling. acs.orgnih.gov Another study utilized network pharmacology and molecular docking to explore guggulsterone's potential in treating hyperlipidemia, identifying the Farnesoid X Receptor (FXR) as a major target and predicting interactions with other proteins and pathways. dntb.gov.uaresearchgate.net Network pharmacology has also been used to study the active components of Commiphora wightii, including guggulsterone, in the context of rheumatoid arthritis, predicting key targets and signaling pathways involved. nih.gov
Bioinformatics for Pathway Enrichment Analysis
Bioinformatics tools and databases are essential for analyzing the large datasets generated by high-throughput techniques like RNA-seq and proteomics. Pathway enrichment analysis is a common bioinformatics method used to identify biological pathways that are statistically over-represented among a set of genes or proteins that are differentially expressed or interacting. nih.govamegroups.orgresearchgate.net This helps researchers understand the broader biological processes affected by guggulsterone.
Following RNA-sequencing or proteomic analysis, bioinformatics tools are used to perform pathway enrichment analysis. For instance, in the study on TNBC cells, bioinformatics analysis of differentially expressed genes induced by Z-guggulsterone treatment revealed significant enrichment in pathways such as the cell cycle, p53 signaling pathway, and cellular senescence. acs.orgresearchgate.net This type of analysis provides strong evidence supporting the experimental findings and helps to place the observed molecular changes within a functional biological context. Bioinformatics analysis can also identify key genes and potential biomarkers within these enriched pathways. nih.govamegroups.org
Table 2: Computational Approaches in Guggulsterone Research
| Approach | Application in Guggulsterone Research | Key Outcomes | Relevant Citations |
| Network Pharmacology | Identifying potential molecular targets and pathways. Predicting interactions within biological networks. | Prediction of targets in cell cycle, apoptosis, p53 signaling, FXR, etc. Identification of key pathways in various conditions. | acs.orgnih.govnih.govdntb.gov.uaresearchgate.net |
| Bioinformatics (Pathway Enrichment Analysis) | Analyzing high-throughput data (RNA-seq, proteomics) to find significantly affected biological pathways. | Identification of enriched pathways like cell cycle, apoptosis, p53 signaling, etc. | acs.orgresearchgate.netnih.govamegroups.org |
Future Directions and Research Prospects in Guggulsterone Studies
Deeper Elucidation of Undiscovered Biosynthetic Pathway Steps
The biosynthesis of guggulsterone in Commiphora wightii involves complex enzymatic steps. While some progress has been made in identifying key genes associated with phytosterol biosynthesis, a complete and detailed understanding of the entire pathway leading specifically to guggulsterone remains to be fully elucidated. Future research should focus on utilizing advanced genomic and transcriptomic approaches to identify the full complement of enzymes and regulatory elements involved in guggulsterone biosynthesis. mdpi.comnih.gov De novo genome assembly of C. wightii provides a foundational resource for predicting genes involved in secondary metabolism and phytosterol biosynthesis pathways. mdpi.comnih.gov Further studies are needed to investigate the expression of these pathway genes across different plant populations and developmental stages to gain a comprehensive understanding of their roles in guggulsterone production. mdpi.com Manipulating the biosynthetic pathway through the addition of elicitors and precursors could potentially enhance guggulsterone yield, highlighting the necessity of studying its pathway in detail. scirp.org
Comprehensive Structure-Activity Relationship Mapping for Novel Analog Development
Understanding the precise relationship between the chemical structure of guggulsterone and its biological activities is crucial for designing and synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties. While some studies have explored the structure-activity relationship (SAR) of guggulsterone and its derivatives, a comprehensive mapping is still needed. nih.govaip.orgresearchgate.net Future research should involve the synthesis of a wider range of guggulsterone derivatives with specific structural modifications and the rigorous evaluation of their biological effects across various targets and pathways. nih.govresearchgate.net This would facilitate the rational design of more effective and safer guggulsterone-based compounds for therapeutic applications. For instance, studies on guggulsterone derivatives have shown that the unsubstituted exocyclic double bond within the enone moiety in the D-ring appears essential for potent activity, guiding future synthesis efforts. nih.gov
Identification of Unexplored Molecular Targets and Interacting Signaling Pathways
Guggulsterone is known to interact with multiple molecular targets and modulate various signaling pathways, including NF-κB, STAT3, AKT, and FXR. d-nb.infoexplorationpub.comoup.comresearchgate.netfrontiersin.orgresearchgate.netspandidos-publications.com However, the full spectrum of its molecular targets and the intricate network of interacting signaling pathways are likely not yet completely understood. Future research should employ unbiased approaches, such as proteomics and metabolomics, to identify novel proteins and metabolites that are directly or indirectly affected by guggulsterone treatment. biorxiv.org Further investigation into how guggulsterone modulates specific pathways, such as the p53/CCNB1/PLK1 pathway in certain cancer types or its effects on proteins like NKX3.1, could reveal new therapeutic avenues. biorxiv.orgacs.org Exploring its interaction with other nuclear receptors beyond FXR and investigating its effects on less-studied pathways involved in various physiological and pathological processes are important future directions. explorationpub.comresearchgate.net
Development of Sustainable and Scalable Production Methods (e.g., Advanced Cell Culture Systems, Improved Cultivation Techniques)
The increasing demand for guggulsterone and the endangered status of Commiphora wightii in its natural habitat necessitate the development of sustainable and scalable production methods. scirp.orgsemanticscholar.orgphcog.com Traditional extraction from gum resin is often destructive and unsustainable. scirp.orgsemanticscholar.org Future research should focus on optimizing in vitro plant cell culture systems for enhanced guggulsterone production. scirp.orgsemanticscholar.orguaic.rorjpbcs.comniscpr.res.in This includes exploring different explant sources, media compositions, elicitation strategies, and bioreactor designs to maximize yield and consistency. scirp.orgphcog.comuaic.rorjpbcs.comniscpr.res.in Studies have shown the potential of callus and cell suspension cultures for guggulsterone production, with various factors like plant growth regulators, elicitors, and nutrient levels influencing yield. scirp.orguaic.rorjpbcs.com Developing improved cultivation techniques for C. wightii that promote sustainable harvesting and higher guggulsterone content in the resin is also crucial. researchgate.net This could involve research into optimal growing conditions, tapping methods, and plant breeding strategies. researchgate.net
Detailed Investigation of Pharmacokinetic Properties in Relevant Preclinical Models
While some pharmacokinetic studies of guggulsterone have been conducted in animal models, a more detailed and comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in relevant preclinical species is needed to support future clinical translation. researchgate.netnih.gov Future research should focus on utilizing advanced analytical techniques to accurately quantify guggulsterone and its metabolites in biological matrices following different routes of administration. researchgate.net Investigating the pharmacokinetic profiles of individual guggulsterone isomers (E- and Z-) and their potential interconversion in vivo is also important. researchgate.net Studies aimed at improving the solubility and bioavailability of guggulsterone through novel formulations, such as phytosomes, are also a key area of future research. herbmedpharmacol.com Establishing animal models that better correlate with human pharmacokinetics is essential for dose escalation and toxicological evaluations. researchgate.netmdpi.com
Exploration of Guggulsterone in Combination Therapies in Preclinical Settings
Guggulsterone's multi-targeted nature suggests its potential for use in combination therapies to achieve synergistic effects and overcome resistance in various diseases, particularly cancer. d-nb.infofrontiersin.orgresearchgate.net Future preclinical research should systematically investigate the effects of guggulsterone in combination with conventional drugs or other natural compounds in relevant disease models. d-nb.infofrontiersin.orgresearchgate.net Studies have shown enhanced anti-tumor effects when guggulsterone is combined with agents like gemcitabine (B846) or bortezomib (B1684674) in preclinical cancer models. d-nb.infofrontiersin.org Exploring combinations that target different signaling pathways or biological processes could lead to more effective treatment strategies. d-nb.inforesearchgate.net Research should also focus on understanding the underlying mechanisms of synergy or additivity observed in these combinations.
Q & A
Q. Methodological Focus
- Compound sourcing : Use certified vendors (e.g., Sigma-Aldrich) and report CAS numbers (CAS 95975-55-0 for Z-Guggulsterone) .
- Dose standardization : Pre-test cytotoxicity (e.g., MTT assay) to exclude off-target effects .
- Data reporting : Follow ARRIVE guidelines for in vivo studies and MIAME for omics data .
How can meta-analyses address heterogeneity in Guggulsterone’s anti-cancer efficacy across studies?
Advanced Research Focus
A 2023 meta-analysis (40 studies) revealed tissue-specific efficacy:
- Strongest apoptosis induction in pancreatic (Panc-1) and prostate (PC-3) cancers .
- Variable effects in breast cancer (MCF7/DOX resistance modulation) .
Methodological Guidance : - Apply random-effects models to account for inter-study variability .
- Stratify analysis by cancer type, isomer, and dosing regimen .
What emerging technologies could enhance mechanistic studies of Guggulsterone?
Q. Innovative Research Focus
- CRISPR-Cas9 screens : Identify synthetic lethal targets (e.g., CHOP in ER stress pathways) .
- Single-cell RNA-seq : Resolve heterogeneity in Guggulsterone-responsive tumor subpopulations.
- Molecular docking : Validate interactions with IL-10 (predicted via in silico COVID-19 studies) .
How should conflicting data on Guggulsterone’s metabolic effects (e.g., lipid-lowering vs. hepatotoxicity) be interpreted?
Q. Advanced Research Focus
- Beneficial effects : BSEP upregulation improves bile acid excretion (10 µM in hepatocytes ).
- Toxicity risks : High doses (≥50 µM) may induce ROS in non-cancerous cells .
Methodological Guidance : - Use primary hepatocytes (not immortalized lines) for toxicity screening .
- Monitor ALT/AST levels in in vivo models to assess liver injury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
